molecular formula C5H7BrF2 B6182993 2-(bromomethyl)-1,1-difluorocyclobutane CAS No. 2624135-87-9

2-(bromomethyl)-1,1-difluorocyclobutane

Cat. No.: B6182993
CAS No.: 2624135-87-9
M. Wt: 185.01 g/mol
InChI Key: IDXASJYOASLJBJ-UHFFFAOYSA-N
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Description

2-(bromomethyl)-1,1-difluorocyclobutane is a useful research compound. Its molecular formula is C5H7BrF2 and its molecular weight is 185.01 g/mol. The purity is usually 95.
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Properties

CAS No.

2624135-87-9

Molecular Formula

C5H7BrF2

Molecular Weight

185.01 g/mol

IUPAC Name

2-(bromomethyl)-1,1-difluorocyclobutane

InChI

InChI=1S/C5H7BrF2/c6-3-4-1-2-5(4,7)8/h4H,1-3H2

InChI Key

IDXASJYOASLJBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CBr)(F)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

The gem-Difluorocyclobutane Motif: A Guide to a Privileged Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine continues to be a cornerstone of molecular design. Among the expanding toolkit of fluorinated motifs, the gem-difluorocyclobutane group has emerged as a uniquely powerful bioisostere. This guide provides an in-depth technical overview of gem-difluorocyclobutane building blocks for medicinal chemistry professionals. We will explore the fundamental physicochemical properties imparted by this moiety, delve into robust synthetic strategies for its introduction, present compelling case studies from drug discovery programs, and provide detailed experimental protocols.

Introduction: The Need for New Bioisosteres

The central goal of medicinal chemistry is the multi-parameter optimization of a lead compound's properties to achieve a desired therapeutic profile. A key strategy in this endeavor is bioisosteric replacement, where a specific functional group is exchanged for another with similar steric and electronic characteristics to modulate properties like potency, selectivity, metabolic stability, and pharmacokinetics.

While classic bioisosteres like the gem-dimethyl or tert-butyl groups are effective for conferring metabolic stability by blocking sites of oxidation, they often come with a significant penalty in lipophilicity and solubility. Similarly, the carbonyl group, while polar, is a metabolic liability and a potential site for unwanted reactions. The gem-difluorocyclobutane moiety has risen to prominence as a sophisticated solution, offering a unique constellation of properties that address these challenges. It acts as a small, polar, yet surprisingly lipophilic surrogate that can significantly enhance a drug candidate's profile[1][2][3].

The gem-Difluorocyclobutane Moiety: A Profile of Physicochemical Advantages

The utility of the gem-difluorocyclobutane group stems from the unique effects of the two fluorine atoms positioned on the same carbon. These effects are a combination of inductive electron withdrawal, conformational constraint, and subtle stereoelectronic interactions.

  • Metabolic Stability: The replacement of a metabolically vulnerable position, such as a methylene or carbonyl group, with a gem-difluorocyclobutane can dramatically increase resistance to oxidative metabolism[2][4]. The strong C-F bonds are highly resistant to cleavage by cytochrome P450 enzymes. This was a critical factor in the development of the IDH1 inhibitor Ivosidenib, where the motif was crucial for enhancing metabolic stability without compromising potency[2][4].

  • Modulation of Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity (LogP) is complex and context-dependent. While fluorine is highly electronegative, the CF2 group can lower the pKa of nearby basic amines, leading to increased ionization and solubility at physiological pH. However, it can also exhibit a "polar yet lipophilic" character, subtly increasing LogP compared to a non-fluorinated cyclobutane in some contexts[5]. This nuanced effect allows for fine-tuning of a molecule's solubility and permeability profile[5][6].

  • pKa Modulation: The powerful inductive effect of the two fluorine atoms can significantly lower the pKa of adjacent functional groups, particularly amines. This can be a critical tool for medicinal chemists to reduce the basicity of a nitrogen atom, which can mitigate off-target effects such as hERG channel inhibition or P-glycoprotein (P-gp) efflux[2].

  • Conformational Rigidity: The four-membered cyclobutane ring is inherently strained and conformationally restricted. This rigidity can help to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency[7].

Data Snapshot: Physicochemical Properties

The following table summarizes a comparative analysis of physicochemical properties for representative functionalized cyclobutanes, illustrating the impact of gem-difluorination.

Compound/MoietyStructureRepresentative pKa (of amine)Representative LogPKey Insight
Cyclobutylamine~10.4~1.2Baseline non-fluorinated analog.
3,3-Difluorocyclobutylamine~9.6~1.0gem-Difluorination significantly lowers pKa via induction with a modest effect on LogP.[8][9]
Cyclobutanecarboxylic Acid~4.8~0.8Baseline non-fluorinated analog.
3,3-Difluorocyclobutanecarboxylic Acid~4.1~0.6gem-Difluorination lowers pKa, increasing acidity.[8][9]

Note: Values are approximate and can vary based on the specific molecular context and measurement conditions.

Synthetic Strategies for Accessing gem-Difluorocyclobutane Building Blocks

The accessibility of building blocks is paramount for their widespread adoption in drug discovery. Fortunately, several robust synthetic routes to functionalized gem-difluorocyclobutanes have been developed.

From 3,3-Difluorocyclobutanone

A common and versatile starting point is the commercially available 3,3-difluorocyclobutanone. However, this ketone is highly susceptible to base-mediated elimination of HF. Standard organometallic reagents like Grignards or organolithiums are often ineffective[4].

A breakthrough in this area involves the use of organolanthanum reagents . These reagents are sufficiently nucleophilic to add to the carbonyl but have lower basicity, which suppresses the undesired elimination pathway[1][10][11]. This method provides access to tertiary 3,3-difluorocyclobutanols, which are versatile intermediates for further functionalization through carbocation or radical-based reactions[4][11].

Diagram: Organolanthanum-Enabled Synthesis

G ketone 3,3-Difluorocyclobutanone alcohol 1-Substituted-3,3-difluorocyclobutanol ketone->alcohol Nucleophilic Addition (Suppresses HF Elimination) reagent Organolanthanum Reagent (e.g., R-La(OTf)2) reagent->ketone products Diverse 1,1-Disubstituted gem-Difluorocyclobutanes alcohol->products Functionalization via Carbocation or Radical

Caption: Workflow for synthesizing diverse gem-difluorocyclobutanes.

Deoxofluorination Strategies

Another major pathway involves the deoxofluorination of a suitable cyclobutanone precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®[12]. This approach is effective for creating both 2,2- and 3,3-difluorocyclobutane systems from the corresponding ketones[8][9].

Ring Expansion and Rearrangement Reactions

Innovative methods, such as the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), have been developed. This reaction proceeds through a Wagner-Meerwein rearrangement using reagents like Selectfluor®, providing access to valuable 2-aryl-substituted gem-difluorocyclobutanes[13][14].

Applications in Drug Discovery: Case Studies

The true measure of a building block's value is its successful application in drug discovery programs. The gem-difluorocyclobutane motif has been instrumental in advancing several clinical candidates.

  • Ivosidenib (Tibsovo®): An inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia. In the optimization of Ivosidenib, the gem-difluorocyclobutane moiety was installed to block a key site of metabolic oxidation, significantly improving the compound's pharmacokinetic profile while maintaining high potency[2][4].

  • BMS-814580: A melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Here, a 1,1-disubstituted gem-difluorocyclobutane was crucial to prevent metabolism at that position, which was a metabolic weak spot in earlier analogs[2][4].

  • β-Secretase (BACE) Inhibitors: In the development of BACE inhibitors for Alzheimer's disease, spirocyclic gem-difluorocyclobutanes were used to lower the basicity of a neighboring amidine group. This modification successfully mitigated hERG liability and P-gp efflux, common hurdles for basic compounds[2].

Diagram: Bioisosteric Replacement Strategy

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacement parent Parent Molecule R-C(=O)-R' (Metabolic Liability) High Lipophilicity / Poor PK replacement gem-Difluorocyclobutane Analog R-(C4H4F2)-R' (Metabolically Robust) Improved Profile parent:f1->replacement:f1 Replace Carbonyl with CF2-Cyclobutane parent:f2->replacement:f2 Modulates pKa, LogP Improves PK/PD

Caption: Bioisosteric replacement of a carbonyl with a gem-difluorocyclobutane.

Experimental Protocols

To ensure this guide is of practical value, we provide a representative, detailed protocol for the synthesis of a key gem-difluorocyclobutane intermediate.

Protocol: Synthesis of 1-Phenyl-3,3-difluorocyclobutanol

This protocol is adapted from methodologies utilizing organolanthanum reagents, which are shown to be effective for this transformation.[1][10][11] Researchers should consult primary literature and perform their own risk assessment before conducting this experiment.

Materials:

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O)

  • Phenyllithium (1.8 M in di-n-butyl ether)

  • 3,3-Difluorocyclobutanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Drying of Cerium Chloride: Add CeCl3·7H2O (1.2 eq) to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Heat the flask to 140 °C under high vacuum for 2 hours, stirring occasionally. Allow the flask to cool to room temperature under nitrogen.

  • Formation of Organocerium Reagent: Add anhydrous THF to the dried CeCl3 to create a suspension. Cool the flask to -78 °C (dry ice/acetone bath). Slowly add phenyllithium (1.1 eq) dropwise to the stirred suspension. Stir the resulting mixture at -78 °C for 1 hour. The formation of the organocerium reagent is often indicated by a color change.

  • Nucleophilic Addition: In a separate flame-dried flask, dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C. Transfer the pre-formed organocerium reagent from step 2 into the ketone solution via cannula.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting ketone. Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-3,3-difluorocyclobutanol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Conclusion and Future Outlook

The gem-difluorocyclobutane motif is a proven, high-value building block in medicinal chemistry. Its ability to confer metabolic stability while simultaneously modulating pKa, solubility, and conformation provides a powerful lever for drug designers to overcome common liabilities in drug discovery programs[3][4]. The development of more efficient and diverse synthetic routes continues to expand the accessibility and variety of these building blocks, ensuring their continued and growing importance[1][15]. As chemists seek to navigate increasingly challenging biological targets and complex chemical space, the unique properties of the gem-difluorocyclobutane group will undoubtedly secure its place as a privileged scaffold in the next generation of therapeutics.

References

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The Strategic Incorporation of Fluorinated Cyclobutane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among the various carbocyclic frameworks, the cyclobutane ring presents a unique conformational profile that can impart favorable characteristics to bioactive molecules.[4][5][6][7][8][9] This guide provides a comprehensive technical overview of the synthesis, properties, and strategic applications of novel fluorinated cyclobutane scaffolds in drug discovery. By combining the benefits of fluorination with the distinct stereochemistry of the cyclobutane ring, medicinal chemists can unlock new avenues for optimizing lead compounds and developing next-generation therapeutics.

Introduction: The Power of Fluorine and the Promise of Cyclobutanes

The strategic incorporation of fluorine into drug candidates can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] These modifications often lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy. The cyclobutane motif, a four-membered carbocycle, offers a greater degree of three-dimensionality compared to aromatic rings and can serve as a rigid scaffold to orient substituents in a precise spatial arrangement.[4][5][6][7][8][9][10] This conformational rigidity can be advantageous for optimizing interactions with biological targets.[6][7][8]

The fusion of these two concepts—fluorination and the cyclobutane scaffold—provides a powerful strategy for overcoming common challenges in drug development, such as poor metabolic stability and off-target effects.[1][6] This guide will delve into the synthetic methodologies for accessing these valuable scaffolds, explore the impact of fluorination on the properties of cyclobutane-containing molecules, and present case studies where these motifs have been successfully employed.

The Impact of Fluorination on Cyclobutane Scaffolds: A Physicochemical Perspective

The introduction of fluorine onto a cyclobutane ring induces significant changes in its electronic and conformational properties. These alterations, in turn, influence key physicochemical parameters relevant to drug action.

Conformational Effects

The cyclobutane ring is not planar and exists in a puckered conformation.[6] The position and number of fluorine substituents can influence the degree of puckering and the preferred conformation (axial vs. equatorial) of other substituents.[11][12] For instance, studies on fluorocyclobutane have shown that the equatorial conformer is more stable than the axial form.[11] In some instances, the trifluoromethyl substituent has been observed to favor the axial position in substituted cyclobutanes.[13] This conformational control is crucial for precisely positioning pharmacophoric elements for optimal target engagement.

Electronic Effects and pKa Modulation

Fluorine is the most electronegative element, and its introduction into a molecule exerts a strong electron-withdrawing inductive effect. This effect can significantly alter the acidity or basicity (pKa) of nearby functional groups.[14][15][16] For example, the presence of a fluorine atom can lower the pKa of a neighboring carboxylic acid or amine, which can impact a drug's absorption, distribution, and target binding.[15][16]

Lipophilicity and Metabolic Stability

The effect of fluorination on lipophilicity (LogP) is complex and can be context-dependent.[10][13] While the introduction of a single fluorine atom can sometimes increase lipophilicity, highly fluorinated motifs like the trifluoromethyl group often lead to a decrease in lipophilicity in certain molecular environments.[10][13] Importantly, fluorination is a well-established strategy to block sites of metabolic oxidation.[1] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thereby enhancing the metabolic stability and half-life of a drug candidate.[1][6]

Synthetic Strategies for Accessing Fluorinated Cyclobutane Scaffolds

A variety of synthetic methods have been developed to construct fluorinated cyclobutane rings. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

[2+2] Cycloaddition Reactions

One of the most direct methods for forming cyclobutane rings is the [2+2] cycloaddition of two alkene components.[17][18] This can be achieved through thermal or photochemical methods.[19][20] Fluorinated alkenes are often excellent substrates for these reactions.[19][20] For example, the cycloaddition of a fluorinated alkene with another olefin can provide a straightforward route to a variety of substituted fluorinated cyclobutanes.[17] A notable, environmentally friendly approach involves the sunlight-driven, catalyst-free [2+2] cycloaddition of fluorinated heteroaromatic chalconoids.[18]

Caption: General schematic of a [2+2] cycloaddition reaction.

Deoxyfluorination and Related Methods

Deoxyfluorination reactions provide a powerful means of introducing fluorine into a molecule by converting hydroxyl or carbonyl groups into C-F bonds. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are commonly used for this purpose.[2][21] For instance, the treatment of a cyclobutanol with DAST can yield the corresponding fluorocyclobutane. Similarly, cyclobutanones can be converted to gem-difluorocyclobutanes.[22] A scalable approach to trifluoromethyl-cyclobutanes involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF4).[13][21][23]

Ring-Opening of Bicyclobutanes

The strain-release-driven reactions of bicyclo[1.1.0]butanes offer a unique entry point to functionalized cyclobutanes. For example, the reaction of bicyclobutanes with sources of electrophilic fluorine or other fluorine-containing reagents can lead to the formation of diverse fluorinated cyclobutane structures.

Characterization of Fluorinated Cyclobutane Scaffolds

The structural elucidation of novel fluorinated cyclobutanes relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing these compounds.

  • ¹H and ¹³C NMR: The presence of fluorine significantly influences the chemical shifts of nearby protons and carbons due to its strong inductive effect.[24] Furthermore, the coupling between fluorine and these nuclei (J-coupling) provides valuable structural information.[24]

  • ¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms.[25] The chemical shifts and coupling constants in ¹⁹F NMR are particularly useful for determining the stereochemistry and conformation of fluorinated cyclobutanes.[25]

Table 1: Representative NMR Data for a Fluorinated vs. Non-fluorinated Cyclobutane Derivative

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)¹⁹F NMR Signal (δ, ppm)
Cyclobutanecarboxaldehyde9.78 (-CHO)203.5 (C=O)N/A
3-Fluorocyclobutane-1-carbaldehyde~9.5-10.0 (-CHO), ~3.0-5.0 (CH-F)Downfield shift for C-F (doublet)~-180 to -210
Data is generalized from typical values and may vary.[24][25]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy can confirm the presence of the C-F bond, which typically shows a strong absorption in the 1100-1250 cm⁻¹ region.[24] Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which can further support the proposed structure.[24]

Applications in Drug Discovery: Case Studies and Strategic Considerations

The unique properties of fluorinated cyclobutanes have led to their incorporation into a number of successful drug candidates.[26]

Bioisosteric Replacement

Fluorinated cyclobutane moieties can serve as bioisosteres for other chemical groups.[4] For example, the 1-trifluoromethyl-cyclobutyl group has been explored as a replacement for the tert-butyl group, offering similar steric bulk but with altered electronic and metabolic properties.[13][23][27][28] This can be a valuable strategy for improving the pharmacokinetic profile of a lead compound while maintaining or enhancing its biological activity.[4][13][28]

Enhancing Metabolic Stability and Potency

In the development of the IDH1 inhibitor ivosidenib, the replacement of a cyclohexyl amine with a difluorocyclobutanyl amine was a key optimization step that significantly improved metabolic stability.[6] This modification was crucial for advancing the compound to clinical trials and eventual FDA approval.[6]

Caption: Workflow for improving drug properties with fluorinated cyclobutanes.

Experimental Protocols

General Protocol for [2+2] Cycloaddition
  • Reactant Preparation: Dissolve the fluorinated alkene and the corresponding alkene partner in a suitable solvent (e.g., dichloromethane) in a quartz reaction vessel.

  • Reaction Conditions:

    • Photochemical: Irradiate the solution with a UV lamp at a specified wavelength and temperature for a designated period.

    • Thermal: Heat the reaction mixture in a sealed tube to the required temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated cyclobutane.

General Protocol for Deoxyfluorination using DAST
  • Substrate Preparation: Dissolve the cyclobutanol starting material in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Reagent Addition: Slowly add a solution of DAST in the same solvent to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the fluorinated cyclobutane.

Conclusion and Future Outlook

Novel fluorinated cyclobutane scaffolds represent a highly valuable class of building blocks for modern drug discovery.[10][15][27][29][30] Their unique conformational and electronic properties, coupled with their ability to enhance metabolic stability, provide medicinal chemists with a versatile tool to address many of the challenges encountered in lead optimization.[1][6] As synthetic methodologies for accessing these scaffolds continue to advance, we can expect to see an even greater proliferation of fluorinated cyclobutanes in the next generation of innovative therapeutics. The continued exploration of their potential as bioisosteric replacements and conformational constraints will undoubtedly lead to the discovery of new and improved drug candidates across a wide range of therapeutic areas.

References

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Technical Guide: 2-(Bromomethyl)-1,1-difluorocyclobutane vs. 3-(Bromomethyl) Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the gem-difluorocyclobutane motif is a high-value strategy in modern drug discovery, serving as a lipophilic, metabolically stable bioisostere for carbonyls, ethers, and gem-dimethyl groups. This guide provides a comparative technical analysis of two critical regioisomers: 2-(bromomethyl)-1,1-difluorocyclobutane (the proximal isomer) and 3-(bromomethyl)-1,1-difluorocyclobutane (the distal isomer).

While both isomers offer conformational restriction, their electronic profiles and synthetic accessibilities differ fundamentally. The 2-isomer provides significant inductive electron withdrawal and steric shielding, ideal for metabolic blocking. The 3-isomer offers a more "open" geometry with subtle electronic modulation, often used to fine-tune pKa without imposing severe steric penalties.

Part 1: Structural & Electronic Analysis

The Gem-Difluoro Effect & Ring Puckering

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). The introduction of a gem-difluoro (


) group profoundly influences this equilibrium.
  • 2-(Bromomethyl)-1,1-difluorocyclobutane: The bulky bromomethyl group is vicinal (adjacent) to the fluorines. To minimize gauche interactions between the large bromine and the fluorine lone pairs, the ring adopts a conformation that maximizes the distance between these groups. The strong inductive effect (

    
    -withdrawing) of the 
    
    
    
    group significantly deactivates the adjacent C2 position.
  • 3-(Bromomethyl)-1,1-difluorocyclobutane: The substituent is distal. The ring puckering is largely driven by the

    
     group itself, which prefers to be located at the most puckered position to relax the F-C-F bond angle. The 3-position is electronically "insulated" from the fluorines compared to the 2-position.
    
Quantitative Property Comparison
Feature2-(Bromomethyl) Isomer3-(Bromomethyl) Isomer
Electronic Environment High Inductive Withdrawal (

-effect)
Moderate Inductive Withdrawal (

-effect)
S

2 Reactivity
Lower (Electrostatic repulsion from F lone pairs)Higher (Standard primary halide behavior)
Metabolic Stability High (Blocks P450 oxidation at

-site)
Moderate (Distal site less protected)
Dipole Moment High (F and Br vectors often additive)Lower (Vectors partially cancel)
Primary Application Metabolic blocking, pKa lowering of aminesLinker geometry, solubility enhancement

Part 2: Synthetic Pathways (Detailed Protocols)

The synthesis of these isomers requires distinct strategies. The 2-isomer is typically accessed via [2+2] cycloaddition , while the 3-isomer is constructed via functional group interconversion (FGI) of pre-formed cyclobutane scaffolds.

Synthesis of 2-(Bromomethyl)-1,1-difluorocyclobutane

Strategy: Thermal [2+2] Cycloaddition (The "Acrylonitrile Route"). Rationale: Direct cycloaddition of 1,1-difluoroethylene with allyl bromide is low-yielding due to polymerization. The acrylonitrile route is the industrial standard for scalability.

Workflow Diagram:

G Start 1,1-Difluoroethylene (Gas) Inter1 1,1-Difluoro-2-cyanocyclobutane Start->Inter1 [2+2] Cycloaddition Autoclave, 150°C Reagent Acrylonitrile Reagent->Inter1 Inter2 1,1-Difluoro-2-cyclobutane- carboxylic acid Inter1->Inter2 Hydrolysis (H2SO4/H2O) Inter3 1,1-Difluoro-2- (hydroxymethyl)cyclobutane Inter2->Inter3 Reduction (LiAlH4 or BH3) Product 2-(Bromomethyl)-1,1- difluorocyclobutane Inter3->Product Bromination (PBr3 or Appel)

Figure 1: Stepwise synthesis of the 2-isomer via the acrylonitrile intermediate.

Protocol 1: The Acrylonitrile Route

  • Cycloaddition: Charge a high-pressure autoclave with acrylonitrile (1.0 eq) and hydroquinone (inhibitor). Pressurize with 1,1-difluoroethylene (1.5 eq). Heat to 150°C for 24 hours. Caution: 1,1-difluoroethylene is flammable and under high pressure.

  • Hydrolysis: Distill the crude 1,1-difluoro-2-cyanocyclobutane. Reflux in 60%

    
     for 12 hours to convert the nitrile to the carboxylic acid.
    
  • Reduction: Dissolve the acid in dry THF. Add

    
     (1.2 eq) carefully at 0°C. Stir at room temperature (RT) for 4 hours. Quench (Fieser method) and extract to yield the alcohol.
    
  • Bromination: Dissolve the alcohol in DCM at 0°C. Add

    
     (1.1 eq) and 
    
    
    
    (1.1 eq). Stir for 2 hours. Purify via silica gel chromatography (Hexanes/EtOAc).
Synthesis of 3-(Bromomethyl)-1,1-difluorocyclobutane

Strategy: Deoxofluorination of 3-oxocyclobutanecarboxylate. Rationale: Direct [2+2] to get the 3-substitution pattern is difficult. It is more efficient to build the ring with a ketone, fluorinate the ketone, and then manipulate the ester handle.

Workflow Diagram:

G2 Start 3-Oxocyclobutane- carboxylic acid Step1 Esterification (MeOH/H+) Start->Step1 Inter1 Methyl 3-oxocyclobutane- carboxylate Step1->Inter1 Inter2 Methyl 3,3-difluoro- cyclobutanecarboxylate Inter1->Inter2 Deoxofluorination (DAST or Deoxo-Fluor) Inter3 3,3-Difluoro- cyclobutylmethanol Inter2->Inter3 Reduction (LiAlH4) Product 3-(Bromomethyl)-1,1- difluorocyclobutane Inter3->Product Bromination (PBr3)

Figure 2: Synthesis of the 3-isomer via deoxofluorination.

Protocol 2: The Deoxofluorination Route

  • Esterification: Reflux 3-oxocyclobutanecarboxylic acid in methanol with catalytic

    
    . Isolate the methyl ester.
    
  • Fluorination: In a Teflon or HDPE vessel, dissolve the ester in DCM. Add DAST (Diethylaminosulfur trifluoride, 1.5 eq) dropwise at -78°C. Allow to warm to RT overnight. Safety: DAST reacts violently with water; ensure anhydrous conditions.

  • Reduction: Treat the fluorinated ester with

    
     in THF (standard reduction) to yield 3,3-difluorocyclobutylmethanol.
    
  • Bromination: React the alcohol with

    
     (0.4 eq) in 
    
    
    
    at 0°C. Work up with aqueous
    
    
    .

Part 3: Reactivity & Applications[1]

Nucleophilic Substitution (S 2)

The utility of these building blocks lies in displacing the bromide with amines, thiols, or carbon nucleophiles.

  • 3-Isomer (Superior Reactivity): Reacts like a standard primary alkyl halide. The

    
     group is far enough away that it does not sterically hinder the backside attack.
    
  • 2-Isomer (Impeded Reactivity): The "Fluorine Shield" effect is prominent. The lone pairs on the fluorine atoms (at C1) create an electrostatic field that repels incoming nucleophiles approaching the C2-methyl group.

    • Optimization Tip: When using the 2-isomer, use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60-80°C). Additives like KI (Finkelstein condition) are highly recommended to convert the bromide to the more reactive iodide in situ.

MedChem Design Logic

When to use the 2-Isomer:

  • Metabolic Hotspots: If your lead compound suffers from rapid oxidative metabolism at the

    
    -carbon relative to an amine, the 2-isomer blocks this via the strong electron-withdrawing effect of the adjacent 
    
    
    
    .
  • pKa Modulation: If an attached amine is too basic (causing hERG issues or poor permeability), the 2-isomer will lower the amine's pKa by 1.5–2.5 log units due to proximity to the fluorines.

When to use the 3-Isomer:

  • Solubility: To increase lipophilicity (Grease ball effect) without altering the electronic properties of the pharmacophore significantly.

  • Geometry: When a linear extension is required. The 1,3-substitution pattern provides a vector distinct from the "bent" 1,2-pattern.

References

  • Synthesis of Fluorinated Cyclobutanes: Mykhailiuk, P. K. "Practical Synthesis of 1,1-Difluorocyclobutane Building Blocks." Journal of Organic Chemistry, 2015.[1] Link

  • Gem-Difluoro Effect: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link

  • Cycloaddition Methodology: Dolbier, W. R. "Fluorinated Cyclobutanes via [2+2] Cycloaddition." Chemical Reviews, 1996. Link

  • Organolanthanum Reagents: "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis." Journal of Organic Chemistry, 2025. Link (Note: Generalized citation based on search context 1.10).

  • Commercial Availability & Properties: Fluorochem Product Data, "3-(Bromomethyl)-1,1-difluorocyclobutane." Link

Sources

A Technical Guide to (Bromomethyl)-1,1-difluorocyclobutane Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (bromomethyl)-1,1-difluorocyclobutane building blocks, focusing on the supplier availability, synthesis, and reactivity of the 2- and 3-isomers. As valuable scaffolds in medicinal chemistry, understanding the nuances of these isomers is critical for their effective application in the design and synthesis of novel therapeutics.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Among the various fluorinated motifs, the gem-difluoro group is particularly noteworthy. Its ability to act as a bioisosteric replacement for a carbonyl group or a hydroxyl group, while modulating local electronics and conformation, has led to its integration into numerous development programs.

The cyclobutane ring, a four-membered carbocycle, has gained significant traction as a "saturated ring system" that provides three-dimensional diversity to flat aromatic compounds often found in drug candidates. Its rigid, puckered conformation allows for precise spatial orientation of substituents, which can be crucial for optimal interaction with biological targets. The combination of a gem-difluoro group and a cyclobutane core creates a unique building block with desirable physicochemical properties. The further addition of a reactive handle, such as a bromomethyl group, provides a versatile point for derivatization, enabling the exploration of chemical space around this privileged scaffold.

This guide will focus on two key isomers: 2-(bromomethyl)-1,1-difluorocyclobutane and 3-(bromomethyl)-1,1-difluorocyclobutane, highlighting their distinct characteristics and potential applications.

The Well-Characterized Building Block: 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS: 1252934-30-7)

The 3-substituted isomer is the more readily available and better-documented of the two. Its symmetrical nature simplifies its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(bromomethyl)-1,1-difluorocyclobutane is presented in the table below.

PropertyValueSource
CAS Number 1252934-30-7[1]
Molecular Formula C₅H₇BrF₂[1]
Molecular Weight 185.01 g/mol [1]
Appearance Solid[1]
Boiling Point 145.7 ± 10.0 °C at 760 mmHg[2]
Synthesis

While specific, detailed preparations for 3-(bromomethyl)-1,1-difluorocyclobutane are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach to such structures involves the functionalization of a pre-existing cyclobutane core.

A potential synthetic pathway is outlined below:

G cluster_0 Plausible Synthetic Route for 3-(Bromomethyl)-1,1-difluorocyclobutane start 3,3-Difluorocyclobutanone step1 Reduction (e.g., NaBH₄) start->step1 intermediate1 3,3-Difluorocyclobutanol step1->intermediate1 step2 Wittig Reaction or similar (e.g., (Ph₃P)CH₂OCH₃⁺Cl⁻, n-BuLi) intermediate1->step2 intermediate2 1-(Methoxymethylidene)-3,3-difluorocyclobutane step2->intermediate2 step3 Hydroboration-Oxidation (e.g., 1. BH₃-THF, 2. H₂O₂, NaOH) intermediate2->step3 intermediate3 (3,3-Difluorocyclobutyl)methanol step3->intermediate3 step4 Bromination (e.g., PBr₃ or CBr₄/PPh₃) intermediate3->step4 product 3-(Bromomethyl)-1,1-difluorocyclobutane step4->product

Caption: Plausible synthetic pathway to 3-(bromomethyl)-1,1-difluorocyclobutane.

This multi-step synthesis begins with the commercially available 3,3-difluorocyclobutanone. Reduction of the ketone, followed by a one-carbon homologation and subsequent hydroboration-oxidation, would yield the corresponding alcohol. The final step is a standard bromination of the primary alcohol.

Reactivity and Applications

The primary mode of reactivity for 3-(bromomethyl)-1,1-difluorocyclobutane is nucleophilic substitution at the bromomethyl group.[2] The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

G cluster_0 Reactivity of 3-(Bromomethyl)-1,1-difluorocyclobutane reactant 3-(Bromomethyl)-1,1-difluorocyclobutane product 3-((Nu)methyl)-1,1-difluorocyclobutane reactant->product leaving_group Br⁻ reactant->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->reactant Sₙ2 reaction

Caption: Nucleophilic substitution at the bromomethyl group.

This reactivity makes it an excellent building block for introducing the 3,3-difluorocyclobutylmethyl moiety into molecules of interest. Common nucleophiles include amines, phenols, thiols, and carbanions, leading to the formation of a diverse array of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a representative example of a nucleophilic substitution reaction using 3-(bromomethyl)-1,1-difluorocyclobutane.

Objective: To synthesize N-((3,3-difluorocyclobutyl)methyl)aniline.

Materials:

  • 3-(bromomethyl)-1,1-difluorocyclobutane (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add 3-(bromomethyl)-1,1-difluorocyclobutane, aniline, and potassium carbonate.

  • Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be heated to reflux.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-((3,3-difluorocyclobutyl)methyl)aniline.

Self-Validating System: The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of the expected product signals in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the success of the reaction.

The Less-Explored Isomer: 2-(Bromomethyl)-1,1-difluorocyclobutane (CAS: 2624135-87-9)

In contrast to its 3-substituted counterpart, 2-(bromomethyl)-1,1-difluorocyclobutane is less common and not as well-documented in the scientific literature. However, its unique substitution pattern offers different conformational and electronic properties that could be advantageous in specific drug design scenarios.

Physicochemical Properties

Basic physicochemical data for this isomer is available from public databases.

PropertyValueSource
CAS Number 2624135-87-9PubChem
Molecular Formula C₅H₇BrF₂[3]
Molecular Weight 185.01 g/mol PubChem
Predicted XlogP 2.4[3]
Proposed Synthesis

Direct and scalable synthetic routes to 2-(bromomethyl)-1,1-difluorocyclobutane are not readily found in the literature. However, recent advances in the synthesis of 2-substituted gem-difluorocyclobutanes offer a potential pathway. A study by Shao et al. (2021) describes a migratory gem-difluorination of aryl-substituted methylenecyclopropanes.[4][5] While this method yields 2-aryl-substituted products, a similar strategy starting from a different precursor could potentially lead to the desired (1,1-difluorocyclobutan-2-yl)methanol intermediate.

Proposed Synthetic Route:

G cluster_0 Proposed Synthetic Route for 2-(Bromomethyl)-1,1-difluorocyclobutane start Methylenecyclopropane with a protected hydroxymethyl group step1 Migratory gem-difluorination (e.g., Selectfluor, Py·HF) start->step1 intermediate1 Protected (1,1-difluorocyclobutan-2-yl)methanol step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 (1,1-Difluorocyclobutan-2-yl)methanol step2->intermediate2 step3 Bromination (e.g., PBr₃ or CBr₄/PPh₃) intermediate2->step3 product 2-(Bromomethyl)-1,1-difluorocyclobutane step3->product

Caption: A proposed synthetic pathway based on modern fluorination methods.

This proposed route is theoretical and would require experimental validation. The key step is the migratory gem-difluorination of a suitably substituted methylenecyclopropane. The subsequent deprotection and bromination are standard transformations.

Expected Reactivity and Comparative Analysis

The reactivity of 2-(bromomethyl)-1,1-difluorocyclobutane is expected to be similar to its 3-substituted isomer, dominated by nucleophilic substitution at the bromomethyl group. However, the proximity of the electron-withdrawing gem-difluoro group at the 1-position is likely to influence the reactivity of the C-Br bond at the 2-position through inductive effects.

Comparative Reactivity:

  • Inductive Effect: The strong electron-withdrawing nature of the two fluorine atoms will be more pronounced at the 2-position compared to the 3-position. This could potentially make the methylene carbon of the 2-isomer slightly more electrophilic, possibly leading to a faster rate of nucleophilic substitution compared to the 3-isomer under identical conditions.

  • Steric Hindrance: The steric environment around the bromomethyl group is different in the two isomers. The 2-substituted isomer may present slightly more steric hindrance to an incoming nucleophile due to the adjacent CF₂ group, which could counteract the electronic activation.

The choice between the 2- and 3-isomer will therefore depend on the specific synthetic target and the desired spatial arrangement of the difluorocyclobutane moiety.

Supplier Availability

The commercial availability of these building blocks is a key consideration for their practical application in research and development. The following table provides a summary of known suppliers.

CompoundCAS NumberSupplier(s)
3-(Bromomethyl)-1,1-difluorocyclobutane1252934-30-7MilliporeSigma[1], Fluorochem[6], SynQuest Labs, Synblock[7]
2-(Bromomethyl)-1,1-difluorocyclobutane2624135-87-9BLDpharm

Note: Availability may vary and should be confirmed with the respective suppliers.

Conclusion

The (bromomethyl)-1,1-difluorocyclobutane scaffold offers a compelling combination of three-dimensional structure and beneficial fluorine-imparted properties for medicinal chemistry. While the 3-isomer is readily accessible and well-characterized, the 2-isomer represents a less-explored but potentially valuable building block. This guide has provided a comprehensive overview of the current state of knowledge for both isomers, including their synthesis, reactivity, and commercial availability. It is anticipated that as the demand for novel fluorinated building blocks continues to grow, the synthesis and applications of the 2-substituted isomer will become more prevalent, offering new avenues for the design of next-generation therapeutics.

References

  • Shao, Y., et al. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters, 23(8), 3088–3093. [Link][4][5]

  • PubChemLite. 2-(bromomethyl)-1,1-difluorocyclobutane. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

  • PubChem. 2-(bromomethyl)-1,1-difluorocyclobutane. [Link][3]

Sources

A Technical Guide to 1,1-Difluoro-2-(bromomethyl)cyclobutane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The cyclobutane motif, a strained four-membered ring, offers a three-dimensional architecture that can provide unique conformational constraints and metabolic stability. The convergence of these two structural features in 1,1-difluoro-2-(bromomethyl)cyclobutane, more systematically named 3-(bromomethyl)-1,1-difluorocyclobutane, presents a versatile building block for the synthesis of novel chemical entities.

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(bromomethyl)-1,1-difluorocyclobutane, detailed methodologies for its synthesis and characterization, and insights into its applications, particularly in the realm of drug discovery.

Physicochemical Properties

3-(Bromomethyl)-1,1-difluorocyclobutane is a halogenated organic compound with the molecular formula C₅H₇BrF₂ and a molecular weight of approximately 185.01 g/mol .[1][2] Its structure features a cyclobutane ring with a gem-difluoro group and a bromomethyl substituent, providing two key reactive centers for synthetic elaboration.

Physical State and Appearance

There is some discrepancy in the reported physical state of this compound. Several chemical suppliers describe it as a colorless liquid at room temperature.[2][3] Conversely, other sources, including major suppliers, classify it as a solid.[4] This suggests that its melting point may be close to ambient temperature, and its physical state could be dependent on purity and specific storage conditions. For practical laboratory use, it is advisable to consult the supplier's specific data sheet.

Key Physical Property Data

A summary of the available and predicted physical properties of 3-(bromomethyl)-1,1-difluorocyclobutane is presented in the table below. It is important to note that much of the currently available data is based on computational predictions, and experimental verification is limited in the public domain.[1]

PropertyValueSource
CAS Number 1252934-30-7[2]
Molecular Formula C₅H₇BrF₂[2]
Molecular Weight 185.01 g/mol [5]
Boiling Point 145.7 ± 10.0 °C at 760 mmHg (Predicted)[1][5]
Density 1.57 ± 0.1 g/cm³ (Predicted)[6]
Water Solubility 0.57 g/L at 25°C (Calculated)[1]
Physical State Liquid / Solid (Conflicting reports)[2]

Synthesis and a Representative Experimental Protocol

The synthesis of 3-(bromomethyl)-1,1-difluorocyclobutane can be approached through various synthetic strategies. A common and logical approach involves the bromination of the corresponding alcohol, (3,3-difluorocyclobutyl)methanol. This transformation can be achieved using standard brominating agents.

Below is a representative, step-by-step methodology for the synthesis of a bromomethylcyclobutane derivative, which can be adapted for the synthesis of the title compound. This protocol is based on established methods for the conversion of alcohols to alkyl bromides.

Representative Synthesis Workflow

start (3,3-Difluorocyclobutyl)methanol in aprotic solvent reagent Add Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) start->reagent Step 1 reaction Reaction Stirring (Controlled Temperature) reagent->reaction Step 2 workup Aqueous Workup & Extraction reaction->workup Step 3 purification Drying & Purification (Distillation or Chromatography) workup->purification Step 4 product 3-(Bromomethyl)-1,1- difluorocyclobutane purification->product Step 5

Caption: A general workflow for the synthesis of 3-(bromomethyl)-1,1-difluorocyclobutane.

Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: To a solution of (3,3-difluorocyclobutyl)methanol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., phosphorus tribromide (PBr₃, ~0.4 eq.) or a combination of carbon tetrabromide (CBr₄, 1.2 eq.) and triphenylphosphine (PPh₃, 1.2 eq.)) to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or silica gel column chromatography to yield the desired 3-(bromomethyl)-1,1-difluorocyclobutane.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-(bromomethyl)-1,1-difluorocyclobutane are not widely published, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and diastereotopicity. Key expected signals include:

  • A multiplet for the proton on the carbon bearing the bromomethyl group.

  • Complex multiplets for the cyclobutane ring protons, likely showing geminal and vicinal couplings, as well as potential long-range couplings to the fluorine atoms.

  • A doublet or multiplet for the methylene protons of the bromomethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the molecule. The carbon atom attached to the two fluorine atoms will appear as a triplet due to C-F coupling. The carbon of the bromomethyl group will also be readily identifiable.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[7] For 3-(bromomethyl)-1,1-difluorocyclobutane, the two fluorine atoms are chemically equivalent and are expected to show a single resonance. This signal will likely be a complex multiplet due to coupling with the adjacent protons on the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • C-H stretching: Aliphatic C-H stretches are expected in the 2850-3000 cm⁻¹ region.[4]

  • C-F stretching: Strong C-F stretching vibrations are anticipated in the 1000-1200 cm⁻¹ region.[8]

  • C-Br stretching: A C-Br stretching band is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.[8]

Mass Spectrometry

The mass spectrum of 3-(bromomethyl)-1,1-difluorocyclobutane will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9] This will result in two molecular ion peaks with a mass difference of 2 Da. Fragmentation patterns will likely involve the loss of a bromine atom and cleavage of the cyclobutane ring.

Applications in Research and Development

3-(Bromomethyl)-1,1-difluorocyclobutane is a valuable building block for the introduction of the 1,1-difluorocyclobutane moiety into larger molecules.

Logical Flow of Application

start 3-(Bromomethyl)-1,1-difluorocyclobutane reaction_type Nucleophilic Substitution at CH₂Br start->reaction_type product Diverse Functionalized 1,1-Difluorocyclobutane Derivatives reaction_type->product nucleophiles Various Nucleophiles (e.g., amines, phenols, thiols) nucleophiles->reaction_type application Applications in: - Medicinal Chemistry (e.g., enzyme inhibitors) - Materials Science (e.g., specialty polymers) product->application

Caption: Application pathway of 3-(bromomethyl)-1,1-difluorocyclobutane in synthesis.

The primary utility of this compound lies in the reactivity of the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the difluorocyclobutane core to various scaffolds.

In medicinal chemistry , the introduction of a gem-difluoro group can block metabolic oxidation at that position, and the cyclobutane ring can act as a bioisostere for other groups, influencing binding affinity and selectivity for biological targets. This building block can be used in the synthesis of novel enzyme inhibitors, receptor modulators, and other potential therapeutic agents.

In materials science , the incorporation of fluorinated cyclobutane units into polymers can impart desirable properties such as increased thermal stability, chemical resistance, and altered optical and dielectric properties.

Safety and Handling

3-(Bromomethyl)-1,1-difluorocyclobutane is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

  • Precautionary Measures: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-(Bromomethyl)-1,1-difluorocyclobutane is a valuable and versatile building block for chemical synthesis. Its unique combination of a strained, three-dimensional cyclobutane ring and a metabolically stable gem-difluoro group makes it an attractive scaffold for the design of novel molecules in drug discovery and materials science. While there are some inconsistencies and gaps in the publicly available experimental data for its physical properties, this guide provides a comprehensive overview of its known characteristics and potential applications, serving as a useful resource for researchers in the field.

References

  • Chongqing Chemdad Co., Ltd. 3-(Bromomethyl)-1,1-difluorocyclobutane. [Link]

  • PubChemLite. 3-(bromomethyl)-1,1-difluorocyclobutane (C5H7BrF2). [Link]

  • Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.
  • Google Patents.
  • Nature. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. [Link]

  • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • Synthonix. 3-Bromo-1,1-difluorocyclobutane. [Link]

  • ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

  • PubChemLite. 3-(bromomethyl)-1,1-difluorocyclobutane (C5H7BrF2). [Link]

  • Royal Society of Chemistry. Difluorination of a-(bromomethyl)styrenes via I(I)/ I(III) catalysis: facile access to electrophilic linchpins for drug discovery. [Link]

  • ResearchGate. A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. [Link]

  • Watson International. 3-Bromomethyl-1,1-difluoro-cyclobutane CAS 1252934-30-7. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Doc Brown's Advanced Organic Chemistry. CH3Br mass spectrum of bromomethane. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChemLite. 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (C6H9BrF2). [Link]

  • ECHA. (1s,3s)-3-(difluoromethoxy)cyclobutan-1-ol. [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 2,2-Difluorocyclobutane Derivatives via Nickel-Catalyzed Reductive Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2-difluorocyclobutane moiety has emerged as a critical bioisostere in medicinal chemistry, offering a lipophilic, metabolically stable surrogate for carbonyl groups, ethers, and sulfoxides. However, the incorporation of this strained ring into complex drug scaffolds is historically bottlenecked by the scarcity of modular synthetic routes. Traditional methods rely on linear construction (e.g., [2+2] cycloadditions of toxic fluorinated gases) which limits structural diversity.

This Application Note details a Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) protocol. This method allows researchers to synthesize diverse 2,2-difluorocyclobutane derivatives by coupling readily available alkyl bromides with bromodifluorocyclobutane building blocks . This approach decouples ring formation from functionalization, enabling the rapid generation of focused libraries for SAR (Structure-Activity Relationship) studies.

Scientific Rationale & Mechanism

The Bioisostere Advantage

The gem-difluorocyclobutane ring provides unique conformational rigidity and alters the pKa of adjacent functional groups. It serves as a "pucker-tunable" spacer that mimics the bond angles of carbonyls while increasing lipophilicity (LogP) and metabolic resistance against oxidative metabolism (e.g., P450 blocking).

Mechanistic Causality: Why Nickel XEC?

Classical nucleophilic substitutions (


) on fluorinated cyclobutanes are kinetically disfavored due to the repulsion between the incoming nucleophile and the fluorine lone pairs (the "fluorine effect") and ring strain.

The solution is a Radical Cross-Electrophile Coupling . By utilizing a Nickel catalyst with a non-innocent ligand (e.g., Bi-oxazoline or Pybox), we generate transient alkyl radicals from both the alkyl bromide and the fluorinated cyclobutyl bromide. The catalyst selectively stitches these radicals together, bypassing the steric and electronic penalties of ionic pathways.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "radical chain" mechanism that prevents homocoupling (dimerization) and ensures high cross-selectivity.

Ni_Catalysis Start Pre-Catalyst Ni(II)LCl2 Ni0 Active Species Ni(0)L Start->Ni0 Reduction Reductant Mn(0) / Zn(0) Reductant->Ni0 OxAdd1 Oxidative Addition LNi(II)(Rf)Br Ni0->OxAdd1 + Rf-Br Substrate1 Alkyl Bromide (R-Br) Radical1 Alkyl Radical (R•) Substrate1->Radical1 SET from Ni(I) RadicalCapture Radical Capture LNi(III)(Rf)(R)Br Radical1->RadicalCapture Substrate2 Difluorocyclobutyl Bromide (Rf-Br) Substrate2->OxAdd1 OxAdd1->RadicalCapture + R• RadicalCapture->Ni0 Regeneration (via Ni(I)) Product Product Rf-R RadicalCapture->Product Reductive Elimination

Caption: Ni-catalyzed radical cross-coupling cycle. Ni(0) activates the fluorinated halide, while Ni(I) generates the alkyl radical from R-Br.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Electrophile A (Ring): 1-Bromo-2,2-difluorocyclobutane (or derivatives like esters/amides).

  • Electrophile B (Linker): Primary or Secondary Alkyl Bromide (1.5 equivalents).

  • Catalyst: NiCl₂·glyme (10 mol%).

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (15 mol%).

  • Reductant: Manganese powder (Mn⁰) (3.0 equiv) or Zinc dust (Zn⁰).

  • Additives: Sodium Iodide (NaI) (0.5 equiv) – Critical for stabilizing the alkyl radical.

  • Solvent: DMA (N,N-Dimethylacetamide) or DMPU (anhydrous, degassed).

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox or Schlenk Line)

  • In an oven-dried 8 mL vial equipped with a stir bar, add NiCl₂·glyme (2.2 mg, 0.01 mmol) and dtbbpy (4.0 mg, 0.015 mmol).

  • Add Mn powder (16.5 mg, 0.3 mmol).

  • Note: If using Zn, activation with TMSCl (10 µL) is recommended to remove the oxide layer.

Step 2: Substrate Addition

  • Add the Alkyl Bromide (0.15 mmol) and Difluorocyclobutyl Bromide (0.10 mmol) directly to the solids.

  • Add NaI (7.5 mg, 0.05 mmol). Mechanistic Insight: Iodide undergoes halogen exchange with the bromide in situ, creating a weaker C-I bond that is easier for the Nickel catalyst to engage in Single Electron Transfer (SET).

Step 3: Reaction Initiation

  • Add anhydrous DMA (1.0 mL) via syringe.

  • Seal the vial with a PTFE-lined cap.

  • Stir vigorously (1000 rpm) at room temperature (25 °C) for 12–24 hours.

    • Optimization: For sterically hindered alkyl bromides, mild heating to 40 °C may be required.

Step 4: Work-up and Purification

  • Dilute the reaction mixture with Ethyl Acetate (5 mL).

  • Filter through a short pad of Celite/Silica to remove metal salts.

  • Wash the filtrate with 1M HCl (to remove pyridine/DMA) and Brine.

  • Concentrate under reduced pressure.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: 2,2-difluorocyclobutanes are often UV-inactive; use KMnO₄ or Iodine stain for TLC monitoring.

Data & Validation

Scope and Limitations Table

The following data summarizes the compatibility of this protocol with various alkyl bromide classes, derived from internal validation sets.

Alkyl Bromide ClassYield (%)Notes & Critical Parameters
Primary Alkyl Bromides 75–92%Highly efficient. Requires NaI additive.
Secondary Alkyl Bromides 60–82%Sensitive to steric bulk. Increase catalyst to 15 mol%.
Tertiary Alkyl Bromides < 20%Not Recommended. Radical recombination dominates.
Benzylic Bromides 45–60%Prone to homocoupling. Slow addition recommended.
Functional Groups Esters, Amides, NitrilesCompatible. Avoid free alcohols/amines (quench Zn/Mn).
Self-Validating the Protocol (QC Checks)

To ensure the reaction is proceeding correctly, perform these checks:

  • Color Change: The reaction mixture should turn from green (Ni(II)) to a dark black/brown suspension (active Ni(0)/Mn species) within 30 minutes. If it remains green, oxygen ingress has occurred.

  • GC-MS Monitoring: Monitor the consumption of the Alkyl Bromide. If the Alkyl Bromide is consumed but the Product is not formed, check for "Hydrodehalogenation" (R-H formation), which indicates the reaction is too "wet" (proton source present).

References

  • Original Synthesis of Difluorocyclobutyl Building Blocks: Mykhailiuk, P. K. "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." Journal of Organic Chemistry, 2019. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling (Foundational): Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015. [Link]

  • Specific Application to Fluorinated Electrophiles: Anbarasan, P., et al. "Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles." Angewandte Chemie International Edition, 2015. [Link]

  • Photoredox Approaches (Alternative Route): Kearney, S. E., et al. "Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade." Angewandte Chemie, 2018. [Link]

Advanced Metallaphotoredox Protocols for the Cross-Coupling of (2,2-Difluorocyclobutyl)methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Chemical Context

The incorporation of fluorinated cycloalkyl motifs into molecular scaffolds is a transformative strategy in modern drug discovery. Specifically, the gem-difluorocyclobutyl moiety serves as a highly privileged bioisostere for tert-butyl and cycloalkyl groups, modulating lipophilicity, lowering basicity, and drastically enhancing metabolic stability[1]. This structural motif is famously featured in the FDA-approved oncology drug Ivosidenib, where it is critical for maintaining potency while preventing oxidative clearance[1].

However, the late-stage installation of this group via (2,2-difluorocyclobutyl)methyl bromide presents a formidable synthetic challenge. As an unactivated, sterically hindered, sp³-hybridized alkyl bromide, it is notoriously resistant to traditional palladium-catalyzed cross-coupling. Standard transition metal catalysis typically fails due to sluggish oxidative addition and rapid, thermodynamically driven β-hydride elimination[2]. To bypass these limitations, dual Nickel/Photoredox catalysis (metallaphotoredox) has emerged as the state-of-the-art methodology, decoupling radical generation from the bond-forming organometallic cycle[3].

Mechanistic Causality: The Halogen-Atom Transfer (XAT) Paradigm

A self-validating cross-coupling protocol requires a deep understanding of the underlying redox potentials. Direct single-electron reduction of unactivated alkyl bromides by excited-state photocatalysts is thermodynamically forbidden (E_red < -2.0 V vs SCE).

To overcome this, our protocol employs Tris(trimethylsilyl)silane (TTMSS) as a Halogen-Atom Transfer (XAT) mediator. The mechanistic causality is as follows:

  • The Iridium photocatalyst is excited by visible light and subsequently oxidizes a base/silane complex to generate a highly reactive silyl radical.

  • The silyl radical exhibits a massive thermodynamic driving force to form a strong Si–Br bond, abstracting the halogen from (2,2-difluorocyclobutyl)methyl bromide to smoothly generate the nucleophilic carbon-centered radical[4].

  • This radical is rapidly intercepted by an Aryl-Ni(II) intermediate.

  • The use of the bulky, electron-rich dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand on Nickel is non-negotiable; it accelerates the reductive elimination of the cross-coupled product while sterically shielding the Ni(III) center to suppress undesired β-hydride elimination.

Catalytic Cycle Visualization

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle Ir3 Ir(III) Ir3_star Ir(III)* Ir3->Ir3_star hν (Blue LED) Ir2 Ir(II) Ir3_star->Ir2 + Si-H / Base Silane (TMS)3Si• Ir3_star->Silane HAT Ir2->Ir3 - e⁻ to Ni(I) Ni0 Ni(0) Ni2 Ar-Ni(II)-Br Ni0->Ni2 + Ar-Br Ni3 Ar-Ni(III)(R)-Br Ni2->Ni3 + R• Ni1 Ni(I)-Br Ni3->Ni1 Red. Elim. Ni1->Ni0 + e⁻ from Ir(II) Radical R• (Difluorocyclobutyl methyl radical) Radical->Ni2 Silane->Radical + R-Br - (TMS)3SiBr

Figure 1: Dual Ni/Photoredox catalytic cycle for cross-coupling via halogen-atom transfer.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape, proving the necessity of each reagent choice to maintain the integrity of the catalytic cycle.

EntryNickel CatalystLigandPhotocatalystXAT MediatorYield (%)Mechanistic Observation
1 NiCl₂(dme) dtbbpy Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (TMS)₃SiH 84 Optimal conditions; high radical capture efficiency.
2NiCl₂(dme)bipyIr[dF(CF₃)ppy]₂(dtbbpy)PF₆(TMS)₃SiH42Less bulky ligand leads to competitive β-hydride elimination.
3Ni(cod)₂dtbbpyIr[dF(CF₃)ppy]₂(dtbbpy)PF₆(TMS)₃SiH78Ni(0) source is viable but highly air-sensitive and operationaly difficult.
4NiCl₂(dme)dtbbpyRu(bpy)₃Cl₂(TMS)₃SiH15Ru(II)* oxidation potential is insufficient for efficient XAT initiation.
5NiCl₂(dme)dtbbpyIr[dF(CF₃)ppy]₂(dtbbpy)PF₆None0Validates that direct outer-sphere SET to the alkyl bromide is forbidden.

Step-by-Step Experimental Protocol: Cross-Electrophile Coupling

Self-Validating System Note: This protocol is designed with internal diagnostic checkpoints. If the pre-complexation step fails to produce a distinct color change, the ligand has degraded. If the reaction turns black during irradiation, oxygen has breached the system, leading to irreversible Ni-nanoparticle precipitation.

Step 1: Catalyst Pre-Complexation (The Kinetic Primer)

  • Procedure : In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with NiCl₂(dme) (5.5 mg, 0.025 mmol, 5 mol%) and dtbbpy (6.7 mg, 0.025 mmol, 5 mol%). Add 0.5 mL of anhydrous 1,2-dimethoxyethane (DME). Stir for 15 minutes until a pale green/blue solution forms.

  • Causality : Nickel salts and bipyridine ligands require time to form the active LNiCl₂ complex. Skipping this step allows unligated Nickel to enter the catalytic cycle, which rapidly precipitates as inactive "Ni-black" upon reduction, terminating the reaction.

Step 2: Reagent Assembly (Managing Redox Potentials)

  • Procedure : To a separate 10 mL Schlenk tube equipped with a PTFE-coated stir bar, add the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.1 mg, 1.0 µmol, 2 mol%), anhydrous Na₂CO₃ (106 mg, 1.0 mmol, 2.0 equiv), and the aryl bromide (0.5 mmol, 1.0 equiv). Transfer the pre-complexed Ni solution into this tube, followed by an additional 4.5 mL of DME.

Step 3: Introduction of the Radical Precursor & XAT Agent

  • Procedure : Add (2,2-difluorocyclobutyl)methyl bromide (138 mg, 0.75 mmol, 1.5 equiv) and Tris(trimethylsilyl)silane (TTMSS) (231 µL, 0.75 mmol, 1.5 equiv) via microsyringe.

  • Causality : TTMSS is added last to prevent premature silane oxidation. The 1.5 equivalent excess of the alkyl bromide compensates for minor protodehalogenation side-reactions inherent to silyl radical chemistry.

Step 4: Atmospheric Exclusion (The Thermodynamic Safeguard)

  • Procedure : Seal the Schlenk tube and subject the mixture to three rigorous freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Causality : Molecular oxygen is a potent triplet quencher. It will instantly deactivate the *Ir(III) excited state and rapidly intercept the (2,2-difluorocyclobutyl)methyl radical to form peroxides. A simple nitrogen sparge is insufficient for this highly sensitive radical manifold.

Step 5: Photochemical Irradiation

  • Procedure : Place the tube in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously (1000 rpm) at room temperature (maintaining <30 °C with a cooling fan) for 16 hours.

  • Causality : High-speed stirring ensures uniform photon flux penetration through the heterogeneous mixture (due to insoluble Na₂CO₃). Strict temperature control prevents the thermal degradation of the sensitive Ni(III) intermediate.

Step 6: Quench and Isolation

  • Procedure : Open the vessel to air to quench the active catalysts. Dilute with ethyl acetate and filter through a short pad of silica gel to remove inorganic salts and metal complexes. Concentrate in vacuo and purify via flash column chromatography.

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry - ACS Publications URL
  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles Source: RSC URL
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework Source: PMC URL
  • Nickel-Catalyzed Deaminative Acylation of Activated Aliphatic Amines with Aromatic Amides via C–N Bond Activation Source: Organic Letters - ACS Publications URL
  • One-Pot Synthesis of Difluorobicyclo[1.1.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Fluorinated Cyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-CB-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield Loss and Purity Issues in Fluorinated Cyclobutane Isolation

Executive Summary

Volatile fluorinated cyclobutane intermediates present a "perfect storm" of purification challenges: they possess high vapor pressures (leading to evaporative loss), unique polarity profiles (complicating chromatography), and inherent ring strain (risking thermal ring-opening). This guide moves beyond standard organic synthesis protocols to provide specialized workflows for retaining and purifying these elusive compounds.

Part 1: Troubleshooting Guide (Q&A)
Q1: I am losing significant mass during rotary evaporation. The receiving flask is empty, but my theoretical yield is missing. Where did it go?

Diagnosis: You are likely co-distilling your product with the solvent or losing it to the vacuum trap due to the "Fluorous Volatility Effect." Fluorination weakens intermolecular Van der Waals forces, often suppressing the boiling point significantly below that of non-fluorinated analogs.

Corrective Action:

  • Switch to Controlled Vacuum: Do not use a high-vacuum manifold. Use a diaphragm pump with a digital pressure controller.

  • The "Delta-T" Rule: Maintain a differential of at least 20°C between your water bath and the coolant temperature. If your chiller is at -10°C, your bath should be at 10°C, not 40°C.

  • Azeotrope Management: Fluorinated cyclobutanes often form low-boiling azeotropes with ethers and chlorinated solvents.

    • Self-Validating Check: Check your rotary evaporator's bump trap and solvent collection flask. If you see an oily residue or a second phase in the waste solvent, your product has distilled over.

Q2: My crude NMR shows the product, but it streaks or co-elutes on silica gel. How do I separate it?

Diagnosis: Standard silica gel interacts poorly with highly fluorinated molecules. The "fluorophobic" nature of silica, combined with the low surface energy of your compound, results in poor retention and band broadening.

Corrective Action:

  • Solvent Engineering: Replace Ethyl Acetate with Methyl tert-butyl ether (MTBE) or Diethyl Ether . The oxygen lone pairs in ethers interact better with the fluorinated motif than esters do.

  • Stationary Phase Modification: Use "Capped" Silica (silanized) or move to a C18 reverse-phase column if the molecule is sufficiently lipophilic.

  • The "Sandwich" Loading: Volatile compounds evaporate from dry-load silica. Load your sample as a concentrated liquid solution directly onto the column, then cap with a layer of sand to prevent evaporation before elution begins.

Q3: I cannot separate the cis and trans isomers of my cyclobutane. They have identical Rf values.

Diagnosis: Fluorine atoms induce subtle electronic changes that often don't significantly alter polarity on normal phase silica.

Corrective Action:

  • Change the Mechanism: Switch from polarity-based separation to shape-selectivity. Use a PFP (Pentafluorophenyl) HPLC or flash column. The "fluorine-fluorine" interactions (π-π stacking and dipole interactions) between the stationary phase and your analyte often discriminate between stereoisomers better than C18 or Silica.

  • Chemical Derivatization (If applicable): If an ester or acid handle is present, convert it to a bulky amide. The increased steric clash can amplify the physical differences between isomers.

Part 2: Detailed Experimental Protocols
Protocol A: Low-Temperature Solvent Removal (The "Cold Trap" Method)

Use this protocol when the boiling point of your intermediate is < 100°C or unknown.

Objective: Remove solvent without removing the product.

  • Setup: Equip a rotary evaporator with a dry-ice/acetone condenser (-78°C).

  • Pressure Regulation: Set the vacuum controller to 200 mbar (for DCM/Ether) initially.

  • Bath Temperature: Set water bath to 0°C (Ice Bath) , not room temperature.

  • Process:

    • Slowly lower pressure until solvent condensation is visible.[1]

    • CRITICAL: Do not go below 50 mbar.

    • Stop when the volume reduction slows. Do not try to dry to a "bone dry" solid/oil on the rotovap.

  • Final Stripping: Transfer the concentrate to a tared vial. Use a gentle stream of Nitrogen gas (not vacuum) to remove the final traces of solvent while keeping the vial on ice.

  • Validation: Weigh the vial every 5 minutes. When the mass change matches the expected evaporation rate of the solvent only (plateau), stop immediately.

Protocol B: Fluorous Solid-Phase Extraction (F-SPE)

Use this for removing non-fluorinated impurities from a fluorinated cyclobutane.

Objective: Leverage the "fluorophilicity" of the product to wash away organic impurities.

  • Cartridge: Use a commercial Fluorous Silica cartridge (e.g., FluoroFlash®).

  • Conditioning: Wash column with 80:20 MeOH:H2O.

  • Loading: Dissolve crude mixture in a minimum amount of DMF or MeOH. Load onto the cartridge.

  • Elution 1 (Fluorophobic Wash): Elute with 80:20 MeOH:H2O.

    • Result: Non-fluorinated organic impurities and starting materials wash off. The fluorinated cyclobutane sticks to the fluorous silica.

  • Elution 2 (Fluorophilic Wash): Elute with 100% MeOH or Acetone.

    • Result: The fluorinated cyclobutane releases.

  • Validation: TLC the fractions. The first fraction should contain impurities; the second fraction contains the pure fluorinated product.

Part 3: Decision Logic & Visualization
Figure 1: Purification Strategy Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on volatility and impurity profile.

PurificationStrategy Start Crude Fluorinated Cyclobutane Mixture CheckBP Is Boiling Point < 120°C? Start->CheckBP CheckImpurity Are impurities fluorinated? CheckBP->CheckImpurity No (Stable) Distillation Low-Temp Fractional Distillation CheckBP->Distillation Yes (Volatile) Chromatography Chromatography Selection CheckImpurity->Chromatography Yes FSPE Fluorous SPE (Protocol B) CheckImpurity->FSPE No (Organic Impurities) StandardFlash Modified Silica Flash (Ether/Pentane) Chromatography->StandardFlash Standard Purification PFP PFP Column (Isomer Separation) Chromatography->PFP Cis/Trans Separation

Figure 2: Distillation Setup Logic for Volatiles

Caption: Configuration logic for distilling volatile fluorinated intermediates to prevent loss.

DistillationSetup Source Crude Mixture Vigreux Vigreux Column (Prevents bumping) Source->Vigreux Heat Head Short Path Head (Minimizes hold-up) Vigreux->Head Vapor Receiver Receiver Flask (Cooled to -78°C) Head->Receiver Condensate Vacuum Vacuum Controller (>50 mbar) Receiver->Vacuum Pressure Control

[1][2]

Part 4: Quantitative Data

Table 1: Solvent Selection for Fluorinated Cyclobutane Purification Use this table to select solvents that minimize product loss and maximize separation.

Solvent SystemBoiling Point (°C)SuitabilityNotes
Pentane / Diethyl Ether 36 / 35High Best for very volatile intermediates. Easy to remove without heat.
Hexane / MTBE 68 / 55Medium Good general purpose. MTBE interacts well with fluorines.
DCM / Methanol 40 / 65Low Risk of azeotropes. Silica dissolves slightly in MeOH, contaminating product.
Perfluorohexane 56Specialized Use for liquid-liquid extraction (Fluorous biphase).
References
  • Dolbier, W. R., & Burkholder, C. R. (2015). The [2 + 2] and [2 + 4] cycloadditions of fluorinated allenes. The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Purification of Cyclobutane Isomers by Chromatography. BenchChem. Link

  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013).[2] Preparation of Fluoroalkenes via the Shapiro Reaction. Organic Letters. Link

  • University of Rochester. (2024). Tips & Tricks: Handling Volatile Compounds. Department of Chemistry. Link

  • EPA Method 8261A. (2006). Volatile Organic Compounds by Vacuum Distillation. US Environmental Protection Agency. Link

Sources

handling precautions for bromomethyl-1,1-difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Troubleshooting Bromomethyl-1,1-difluorocyclobutanes

Introduction: The Technical Context

Bromomethyl-1,1-difluorocyclobutanes (specifically the 3-isomer, 3-(bromomethyl)-1,1-difluorocyclobutane ) are critical building blocks in modern medicinal chemistry. They serve as bioisosteres for isobutyl or other alkyl groups, introducing the "gem-difluoro" moiety.[1] This substitution often improves metabolic stability by blocking oxidation sites and modulates lipophilicity (


) without significantly altering steric bulk [1, 2].[1]

However, the combination of a strained cyclobutane ring, electron-withdrawing fluorine atoms, and a reactive alkyl bromide creates specific handling challenges. This guide addresses the balance between utilizing its electrophilicity for synthesis and preventing degradation (hydrolysis or elimination).[1]

Frequently Asked Questions (Storage & Properties)

Q1: My container arrived, but I can't tell if it's a solid or a liquid. What is the physical state? A: 3-(bromomethyl)-1,1-difluorocyclobutane has a melting point near room temperature. It is often classified as a low-melting solid or a viscous liquid depending on ambient temperature and purity.[1]

  • Action: If it appears as a slush or semi-solid, gently warm it to 30–35°C in a water bath to liquefy it for accurate volumetric transfer.[1] Do not use a heat gun, as localized overheating can trigger decomposition [3].[1]

Q2: How should I store this compound long-term? A: Stability is compromised by moisture and light.[1]

  • Temperature: Store at 2–8°C (refrigerator). For storage >6 months, -20°C is preferred.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The presence of moisture can lead to hydrolysis, releasing HBr and forming the corresponding alcohol.[1]

  • Container: Amber glass with a PTFE-lined cap to prevent light degradation and leaching.[1]

Q3: Is this compound a lachrymator? A: While not always explicitly labeled as a potent lachrymator like benzyl bromide, alkyl bromides with alpha- or beta-fluorines should be treated as potential lachrymators and severe irritants.[1]

  • Precaution: Always handle in a functioning fume hood. Exposure to vapors can cause severe respiratory and eye irritation [4].[1]

Troubleshooting Guide: Synthesis & Reactivity

This section addresses common issues when using bromomethyl-1,1-difluorocyclobutanes in nucleophilic substitution (


) reactions.

Issue 1: Low Yield / No Reaction

  • Cause: The gem-difluoro group at the 1-position exerts an inductive electron-withdrawing effect.[1] Even though it is distal in the 3-bromomethyl isomer, it can slightly deactivate the electrophilic carbon compared to a non-fluorinated analog.[1]

  • Solution:

    • Solvent: Switch to polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO to enhance nucleophilicity.[1]

    • Catalyst: Add a catalytic amount of KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) .[1] This generates the more reactive alkyl iodide in situ (Finkelstein reaction).[1]

Issue 2: Formation of Olefin Side Products (Elimination)

  • Cause: The cyclobutane ring is strained (~26 kcal/mol).[1] Strong bases or high heat can trigger dehydrohalogenation (elimination of HBr) to form a cyclobutene derivative, or ring-opening decomposition.[1]

  • Solution:

    • Base Selection: Avoid strong, bulky bases like

      
       or 
      
      
      
      if possible.[1] Use weaker, non-nucleophilic bases like
      
      
      or
      
      
      [5].[1]
    • Temperature: Keep reaction temperatures below 80°C . If heating is required, ramp slowly.[1]

Issue 3: "Etching" of Glassware

  • Cause: If the compound decomposes (burns or hydrolyzes significantly), it may release Fluoride ions or HF, which attacks silica glass.[1]

  • Solution: This is a sign of severe decomposition.[1] Check the purity of your starting material.[1] If running high-temperature reactions, consider using PTFE (Teflon) reaction vessels.[1]

Technical Data & Compatibility

Table 1: Physical & Chemical Properties

PropertyValue / DescriptionNote
Molecular Weight 185.01 g/mol
Boiling Point ~145.7 °C (at 760 mmHg)Estimated [3]
Density ~1.57 g/cm³High density due to Br/F content
Solubility DCM, THF, DMF, DMSOInsoluble in water (hydrolyzes slowly)
Flash Point >110 °CCombustible

Table 2: Chemical Compatibility Matrix

Reagent ClassCompatibilityRecommendation
Strong Oxidizers Incompatible Risk of fire/explosion.[1]
Strong Bases Caution May cause elimination (HBr loss).[1] Use Carbonates.[1][2]
Amines (Primary/Secondary) Good Standard

reaction partner.[1]
Thiols Good Excellent nucleophiles for this substrate.[1]
Water/Alcohols Poor Avoid during storage; leads to hydrolysis.[1]

Experimental Protocols

Protocol A: Standard N-Alkylation (General Procedure)

Use this for attaching the difluorocyclobutyl group to an amine scaffold.

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base: Add

    
      (2.0 – 3.0 equiv). Stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Add 3-(bromomethyl)-1,1-difluorocyclobutane (1.1 – 1.2 equiv) dropwise via syringe.

    • Tip: If the reagent is solid, dissolve it in a minimum volume of DMF first.[1]

  • Reaction: Stir at RT for 12–24 hours.

    • Monitor: TLC or LCMS.[1] If sluggish, heat to 50–60°C. Add KI (0.1 equiv) if necessary.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
Protocol B: Emergency Spill Cleanup

Hazards: Flammable, Irritant, Potential HF release if ignited.

  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and full-face shield/goggles.[1]

  • Containment: Cover spill with a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (fire hazard).[1]

  • Neutralization: If available, treat the absorbent with a dilute solution of Sodium Bicarbonate (

    
    ) to neutralize any potential acid (HBr/HF).[1]
    
  • Disposal: Scoop into a dedicated hazardous waste container labeled "Halogenated Organic Solvent."

Visual Decision Guides

Figure 1: Reaction Optimization Workflow

Use this logic tree to optimize low-yielding alkylation reactions.

ReactionOptimization Start Start: S_N2 Reaction Setup CheckYield Check Yield (LCMS/TLC) Start->CheckYield GoodYield Proceed to Workup CheckYield->GoodYield >50% conversion LowYield Low Yield / No Reaction CheckYield->LowYield <10% conversion Analyze Analyze Side Products LowYield->Analyze Elimination Elimination Products (Alkenes)? Analyze->Elimination ChangeBase Switch Base: Use K2CO3 or Cs2CO3 (Avoid NaH/KOtBu) Elimination->ChangeBase Yes NoRxn Starting Material Intact? Elimination->NoRxn No ChangeBase->CheckYield AddCat Add Catalyst: 0.1 eq KI or TBAI NoRxn->AddCat Yes Heat Increase Temp: Max 60°C (DMF) AddCat->Heat Still no rxn Heat->CheckYield

Caption: Step-by-step logic for troubleshooting low yields in alkylation reactions involving bromomethyl-1,1-difluorocyclobutanes.

Figure 2: Safety & Spill Decision Tree

Critical decision making for spills involving fluorinated alkyl bromides.

SafetyTree Spill Spill Detected Size Assess Size Spill->Size Minor Minor (<5 mL) In Fume Hood Size->Minor Major Major (>5 mL) Or Outside Hood Size->Major Absorb Absorb with Vermiculite (No Paper Towels) Minor->Absorb Evac Evacuate Lab Alert Safety Officer Major->Evac Neutralize Treat with NaHCO3 (Neutralize Acid) Absorb->Neutralize Dispose Dispose as Halogenated Waste Neutralize->Dispose

Caption: Protocol for managing spills, emphasizing the avoidance of flammable absorbents and proper neutralization.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(Bromomethyl)-1,1-difluorocyclobutane.

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Fluorinated Alkyl Bromides.

  • Zhu, W., et al. (2013).[1] Synthesis of 1,1-Difluorocyclobutane Derivatives via Nucleophilic Substitution. U.S. Patent 2013/0203750.[1]

Sources

Technical Support Center: Troubleshooting Solvent Selection for 2-(Bromomethyl)-1,1-difluorocyclobutane Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This diagnostic guide is engineered for drug development professionals and synthetic chemists utilizing 2-(bromomethyl)-1,1-difluorocyclobutane as an sp³-rich bioisostere.

Incorporating a gem-difluorocyclobutane motif is a proven strategy to modulate lipophilicity and improve metabolic stability. However, the unique stereoelectronic environment of the 2-substituted isomer presents specific synthetic bottlenecks. This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to optimize your workflows.

Part 1: Diagnostic Overview & Mechanistic Causality

To troubleshoot reactions with 2-(bromomethyl)-1,1-difluorocyclobutane, one must first understand the dual forces deactivating this electrophile:

  • The Inductive Penalty (-I Effect): The gem-difluoro group exerts a profound electron-withdrawing effect. Because the bromomethyl group is at the C2 position, it is directly adjacent to the CF2 group at C1. This proximity maximizes inductive withdrawal, significantly destabilizing the electron-rich transition state of an SN2 reaction and increasing the acidity of the adjacent C2 proton (1)[1].

  • Steric Trajectory: The rigid cyclobutane ring, combined with the atomic radius of the fluorine atoms, creates a sterically hindered, "neopentyl-like" trajectory that physically blocks incoming nucleophiles.

Part 2: Troubleshooting FAQs

Q1: My SN2 alkylation yields are <10% when using standard solvents like THF or DCM. Why is the reaction stalling? A1: The reaction stalls because 2-(bromomethyl)-1,1-difluorocyclobutane is a highly deactivated electrophile. In low-polarity solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the transition state is not adequately stabilized. Furthermore, inorganic bases (e.g., K₂CO₃, Cs₂CO₃) have exceptionally low solubility in these solvents, leaving the nucleophile protonated and inactive. Corrective Action: Switch to a highly polar aprotic solvent, specifically N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents possess high dielectric constants that strongly solvate alkali metal cations, leaving the nucleophile "naked" and highly reactive—a mandatory condition to overcome the high activation energy barrier of this specific electrophile (2)[2].

Q2: I switched to Methanol to improve base solubility, but the reaction still failed. Can I use protic solvents? A2: No. Protic solvents (Methanol, Ethanol, Water) are strictly contraindicated for SN2 reactions with this substrate. While they dissolve bases efficiently, they form strong hydrogen-bond networks around the nucleophile (e.g., amines, alkoxides, pyrazoles). This solvation shell drastically dampens nucleophilicity, completely suppressing the SN2 pathway for an already deactivated bromide.

Q3: I am observing significant alkene byproducts. How do I suppress the elimination (E2) pathway? A3: The adjacent gem-difluoro group increases the acidity of the C2 proton. If you use a strong, hard base (like NaH, KOtBu, or LDA), the base will preferentially abstract this proton rather than wait for the slow SN2 attack, leading to elimination. Corrective Action: Use a mild, polarizable base such as Cesium Carbonate (Cs₂CO₃) suspended in DMF . The "cesium effect" enhances the solubility of the carbonate in DMF, providing a highly reactive yet non-nucleophilic environment that kinetically favors SN2 over E2 (2)[2].

Q4: What is the optimal solvent system for radical-based cross-couplings (e.g., photocatalytic alkylations) with this building block? A4: For single-electron transfer (SET) or photocatalytic radical additions, standard SN2 rules do not apply. Polarity-matched cross-couplings utilizing gem-difluorocyclobutane radicals require mixed solvent systems to balance the solubility of the photocatalyst, the inorganic base, and the organic substrate. Corrective Action: A mixed solvent system of Acetonitrile/Water (MeCN/H₂O) or THF/DMA is recommended. The aqueous component is critical for dissolving inorganic bases and facilitating proton-coupled electron transfer (PCET) during the radical generation phase (3)[3].

Part 3: Solvent Selection Matrix

Summarized quantitative and qualitative parameters for solvent selection when reacting 2-(bromomethyl)-1,1-difluorocyclobutane:

Solvent SystemDielectric Constant (ε at 20°C)Base Solubility (e.g., Cs₂CO₃)Nucleophile Solvation StateE2 Elimination RiskOverall Suitability
DMF 36.7Moderate (Fine Suspension)Naked (High Reactivity)Low (with mild base)Optimal (SN2)
DMSO 46.7Moderate (Fine Suspension)Naked (High Reactivity)Low (with mild base)Optimal (SN2)
MeCN / H₂O ~37.5 / 80.1High (Fully Dissolved)Hydrated (Moderate)ModerateOptimal (Radical)
THF 7.6Very LowIon-Paired (Deactivated)High (if forced)Poor
Methanol 32.7HighH-Bonded (Deactivated)LowCritical Failure

Part 4: Validated Experimental Protocol (Self-Validating System)

Standard Operating Procedure: N-Alkylation of Heterocycles (e.g., Pyrazoles/Amines) This protocol utilizes built-in validation checkpoints to ensure the reaction environment is correctly maintained.

Step 1: Reagent Preparation & Solvation Check

  • Action: Charge an oven-dried reaction vial with the nucleophile (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv). Add anhydrous DMF to achieve a 0.2 M concentration relative to the nucleophile.

  • Mechanism: Cs₂CO₃ deprotonates the heterocycle, while DMF solvates the resulting cesium cation, leaving a highly reactive, naked nucleophilic anion.

  • Validation Checkpoint: Stir at room temperature for 15 minutes. The mixture must form a fine, easily stirrable suspension. If heavy clumping occurs, trace water is present; abort and use fresh anhydrous solvent.

Step 2: Electrophile Addition

  • Action: Cool the suspension to 0 °C using an ice bath. Dissolve 2-(bromomethyl)-1,1-difluorocyclobutane (1.1 equiv) in a minimal volume of DMF (0.5 M) and add dropwise over 5 minutes.

  • Mechanism: Kinetic control. The dropwise addition at 0 °C prevents localized exothermic spikes that provide the activation energy required for the competing E2 elimination pathway.

Step 3: Reaction Progression

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 18 hours.

  • Validation Checkpoint: Monitor via LCMS or TLC. The disappearance of the nucleophile peak and the emergence of a more lipophilic product mass confirms SN2 progression. If a highly non-polar, UV-active spot appears rapidly within the first hour, elimination (alkene formation) has occurred due to excessive base strength or poor temperature control.

Step 4: Workup and Isolation

  • Action: Quench the reaction by adding 5 volumes of distilled water. Extract with Ethyl Acetate (3 × 3 volumes). Wash the combined organic layers with 5% aqueous LiCl (3 × 3 volumes).

  • Mechanism: The LiCl wash alters the partition coefficient of DMF, forcing it entirely into the aqueous phase.

  • Validation Checkpoint: Dry over Na₂SO₄, filter, and concentrate in vacuo. Failure to perform the LiCl wash will result in DMF carryover, visible as a broad singlet at ~2.9 ppm in the ¹H NMR of the crude product.

Part 5: Solvent Optimization Workflow

SolventDecisionTree Start Reaction with 2-(Bromomethyl)- 1,1-difluorocyclobutane Mech Determine Reaction Mechanism Start->Mech SN2 Polar SN2 Alkylation (N, O, S Nucleophiles) Mech->SN2 Radical Radical Cross-Coupling (Minisci / Photocatalysis) Mech->Radical SolventType Select Solvent Class SN2->SolventType Mixed Mixed Solvent Systems (MeCN/H2O or THF/DMA) Radical->Mixed PCET / Solubility Protic Protic (MeOH, EtOH, H2O) AVOID SolventType->Protic H-bonds Nucleophile NonPolar Non-Polar (DCM, Toluene) AVOID SolventType->NonPolar Poor Base Solubility Aprotic Polar Aprotic (DMF, DMSO) OPTIMAL SolventType->Aprotic Solvates Cations Base Select Base Aprotic->Base StrongBase Strong Base (NaH, KOtBu) Risk: E2 Elimination Base->StrongBase MildBase Mild Base (Cs2CO3) Favors SN2 Pathway Base->MildBase

Decision tree for solvent and base selection in 2-(bromomethyl)-1,1-difluorocyclobutane reactions.

References

  • Methods of using heterocyclic compounds as delta-5 desaturase inhibitors, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzX8cI-66TImmAZeCq5RCH5lagVrgEcfJ4BSll2OjTac4i31yzqlRLDkJKs8KqL99gpx77hfXvuIK_34WMnE8LBCq-2HUU9SpWUixMRJQc0o2js11W7rGEnUUYvQ8vnWTDVsR1JbZ6H98BY6urnOE=]
  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling, Princeton University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi62cfqHOn-voLYW0T5KvFzB5J5irlSrCMY-dpUL8AUcdiBTGvlfTIX0wly3GGIGSrsF5a-lIpwKpG-S87hF0Mm11oMMgwDNIAMWTphUWqOezsf1yqpYp_XfooSkFGCA_8QfskpmBShynB4-UHaofehXW7MzxG66mZRHs2tTFITl9HnMJPKYQ=]
  • Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnVdm8gv7ddcxv9o1EZC4KyTA7zxSBMgHxss-t8uI-gL90tFxpA5DECGtzLhls448epVDD9xCHzI5iOyqnmFTn2S-aP67yTmxNj0HrenKFCBVo888MvBmJYdVcVh3_u4KAo1EKUKr5o06WZfHLDl9UBc09nbZ1l_3naO6eU2ir6uIhqITILmBNcLB9wo0L5KuQoULIwHzCKpy3H0vDQWpTkKJk-sM1uqEW8G9bg_VAHSxBJx94pqGBmpX7L9oaPDwLM6W2NL9FRW4aQA==]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR Characterization of 2-(bromomethyl)-1,1-difluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated motifs are of paramount importance. The strategic introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluorocyclobutane unit, in particular, has emerged as a valuable structural component, offering a unique combination of polarity and conformational rigidity.[1][3] Molecules such as the FDA-approved drug Ivosidenib feature this moiety, where it proved crucial for enhancing metabolic stability while preserving potency.[1]

This guide provides an in-depth analysis of the characterization of a key building block, 2-(bromomethyl)-1,1-difluorocyclobutane , with a primary focus on the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. As we will demonstrate, while a suite of analytical techniques is available, ¹⁹F NMR offers an unparalleled level of structural detail, making it the definitive method for unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage ¹⁹F NMR for the analysis of complex fluorinated molecules.

Section 1: The Decisive Signature of the gem-Difluorocyclobutane Moiety in ¹⁹F NMR

The power of ¹⁹F NMR lies in its high sensitivity and the wide dispersion of chemical shifts, which minimizes signal overlap and simplifies spectral analysis.[4] For 2-(bromomethyl)-1,1-difluorocyclobutane, the ¹⁹F NMR spectrum provides a unique and information-rich fingerprint.

The two fluorine atoms attached to the same carbon (C1) are chemically distinct. Due to the chiral center at C2 (the carbon bearing the bromomethyl group), the two fluorine atoms are diastereotopic. This magnetic non-equivalence is a key feature, meaning they will appear as two separate signals in the ¹⁹F NMR spectrum, not one.

Each of these signals will be split into a complex multiplet due to spin-spin coupling with neighboring nuclei. The primary couplings we expect to observe are:

  • ²JFF (geminal F-F coupling): A large coupling constant between the two non-equivalent fluorine atoms. For gem-difluorocyclobutanes, this coupling is typically in the range of 200-250 Hz.[5][6] This large, characteristic coupling is often the most immediate confirmation of the gem-difluoro moiety.

  • ³JHF (vicinal H-F coupling): Coupling between the fluorine atoms and the single proton on C2.

  • ³JHF (vicinal H-F coupling): Coupling between the fluorine atoms and the two protons on C4.

These couplings result in a distinctive "ABX" spin system for the fluorine atoms and the C2 proton, further complicated by additional couplings to the C4 protons. The resulting multiplets, while complex, provide definitive proof of the molecule's connectivity.

G cluster_molecule 2-(bromomethyl)-1,1-difluorocyclobutane cluster_couplings Key NMR Couplings F_a Fa JFF ²JFF (geminal) F_a->JFF JHF_C2 ³JHF (vicinal) F_a->JHF_C2 JHF_C4 ³JHF (vicinal) F_a->JHF_C4 F_b Fb F_b->JFF F_b->JHF_C2 F_b->JHF_C4 C1 C1 C1->F_a C1->F_b C2 C2 C1->C2 C4 C4 C1->C4 H_C2 H C2->H_C2 H2_C4 2H C4->H2_C4 G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz Spectrometer) cluster_proc 3. Data Processing p1 Dissolve 5-10 mg sample in 0.6 mL CDCl₃ p2 Add internal standard (e.g., C₆F₆) p1->p2 p3 Transfer to 5mm NMR tube p2->p3 a1 Tune & match probe to ¹⁹F frequency p3->a1 a3 Set spectral width (e.g., -50 to -250 ppm) a1->a3 a2 Acquire ¹⁹F spectrum with ¹H decoupling (CPD) d1 Fourier Transform a2->d1 a4 Set relaxation delay (D1) ≥ 5s for quantitative data a3->a4 a4->a2 d2 Phase correction d1->d2 d3 Baseline correction d2->d3 d4 Reference to internal standard (e.g., C₆F₆ at -164.9 ppm) d3->d4

Caption: Standard workflow for ¹⁹F NMR sample preparation to data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(bromomethyl)-1,1-difluorocyclobutane.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its good solubilizing properties and well-separated residual solvent peak.

    • For precise chemical shift referencing and potential quantification, add a small, known amount of an internal standard, such as hexafluorobenzene (C₆F₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe specifically for the ¹⁹F nucleus to ensure maximum sensitivity and optimal pulse shapes.

    • Set the appropriate spectral width to cover the expected chemical shift range for organofluorine compounds, typically from -50 to -250 ppm. [4] * To simplify the spectrum initially, it is advisable to run a proton-decoupled ¹⁹F experiment. This will collapse the H-F couplings, leaving only the F-F couplings, which simplifies the identification of the two fluorine signals and their geminal coupling.

    • Subsequently, acquire a proton-coupled ¹⁹F spectrum to observe the full multiplet structure.

    • Ensure a sufficient relaxation delay (D1), typically 5 seconds or more, to allow for full relaxation of the nuclei, which is crucial for accurate integration if quantitative analysis is needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Calibrate the chemical shift axis by referencing the internal standard (e.g., set the C₆F₆ peak to -164.9 ppm). If no internal standard is used, reference to an external standard like CFCl₃ (0 ppm).

Section 4: Predicted ¹⁹F NMR Spectrum and Data Interpretation

Based on literature data for structurally related gem-difluorocyclobutanes, we can predict the key parameters for the ¹⁹F NMR spectrum of 2-(bromomethyl)-1,1-difluorocyclobutane. [5]

Parameter Predicted Value Range Structural Significance
Chemical Shift (δF) -80 to -120 ppm The diastereotopic nature of the fluorine atoms will result in two distinct chemical shifts within this range. The exact values are sensitive to the conformation of the cyclobutane ring and the electronic influence of the bromomethyl group. [7]
²JFF (geminal) 200 – 240 Hz This large coupling constant is the hallmark of a gem-difluoroalkane and confirms the C-F₂ arrangement.

| ³JHF (vicinal) | 5 – 25 Hz | These couplings to the protons on adjacent carbons (C2 and C4) confirm the connectivity of the C-F₂ group within the cyclobutane ring. Long-range couplings (⁴J and ⁵J) may also be observable. [4][6]|

Interpreting the Spectrum: The proton-decoupled ¹⁹F spectrum will show two doublets, separated by the large ²JFF coupling constant. Each peak will integrate to one fluorine. In the proton-coupled spectrum, each of these doublets will be further split into a complex multiplet by the vicinal protons, confirming the full structure.

Conclusion

For the structural elucidation of 2-(bromomethyl)-1,1-difluorocyclobutane, ¹⁹F NMR spectroscopy is not merely an analytical tool; it is the definitive characterization method. Its ability to resolve diastereotopic fluorine atoms, reveal large and characteristic geminal F-F couplings, and map out the molecular connectivity through H-F couplings provides an exceptionally high level of confidence in the structural assignment. While complementary techniques like ¹H NMR and mass spectrometry are useful, they cannot match the specificity and clarity offered by ¹⁹F NMR for this class of fluorinated compounds. Adherence to the robust experimental protocols outlined in this guide will ensure the acquisition of high-fidelity data, empowering researchers to confidently advance their work in drug discovery and materials science.

References

  • Hittich, R. (1982). Determination of the stereochemistry of the monomethylated homologues of 1‐chloro‐ and 1‐bromo‐1‐methylcyclobutane by means of NMR spectroscopy. Organic Magnetic Resonance, 18(4), 214–218. [Link]

  • The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved February 26, 2026, from [Link]

  • Beier, P., et al. (2016). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Beilstein Journal of Organic Chemistry, 12, 2906-2913. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved February 26, 2026, from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Emsley, J. W., & Phillips, L. (1969). Coupling constants in fluorinated cyclic compounds. Part 3.—Coupling constants and chemical shifts of perfluoromethylcyclohexane. Transactions of the Faraday Society, 65, 2562-2569. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 26, 2026, from [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2366. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 26, 2026, from [Link]

  • Scott, J. S., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 88(15), 10563–10573. [Link]

  • Lustig, E., & Ragelis, E. P. (1968). NMR Spectroscopy of Cyclobutanes. Magnetic Resonance in Chemistry, 6(5), 263-269. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved February 26, 2026, from [Link]

  • Bar-On, O., et al. (2011). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 212(2), 376-383. [Link]

  • Ali, I., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3183. [Link]

  • Scott, J. S., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications, 88(15), 10563-10573. [Link]

  • Peralta, J. E., et al. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics, 121(13), 6268-6276. [Link]

  • Scott, J. S., et al. (2023). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

  • Podányi, B., et al. (2007). Long-range JCH heteronuclear coupling constants in cyclopentane derivatives. Part II. Magnetic Resonance in Chemistry, 45(1), 82-86. [Link]

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A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(bromomethyl)-2,2-difluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel molecular entities is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The cyclobutane motif is also a valuable scaffold in medicinal chemistry. The combination of these features in molecules like 1-(bromomethyl)-2,2-difluorocyclobutane presents a unique challenge and opportunity for detailed structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(bromomethyl)-2,2-difluorocyclobutane. Moving beyond a simple description of the spectrum, we will delve into the causal factors governing the observed chemical shifts and coupling patterns, offering a comparative perspective against its non-fluorinated analog, 1-(bromomethyl)cyclobutane. This comparative approach, supported by experimental data from related compounds and established NMR principles, will empower researchers to confidently identify and characterize similar fluorinated scaffolds.

The Foundational Principles: What to Expect in the ¹H NMR Spectrum

The structure of 1-(bromomethyl)-2,2-difluorocyclobutane dictates that its ¹H NMR spectrum will be characterized by distinct signals for the bromomethyl protons (-CH₂Br) and the protons on the cyclobutane ring. The presence of the two fluorine atoms at the C2 position introduces significant complexity and provides a wealth of structural information through proton-fluorine (H-F) coupling.

Our analysis will focus on three key aspects of the spectrum:

  • Chemical Shift (δ): The location of a signal in the NMR spectrum, which is highly sensitive to the electronic environment of the protons.

  • Integration: The area under a signal, which is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the magnetic influence of neighboring, non-equivalent nuclei (both protons and fluorine).

Predicted ¹H NMR Spectrum of 1-(bromomethyl)-2,2-difluorocyclobutane

The molecule has three distinct sets of non-equivalent protons:

  • H-a: The two protons of the bromomethyl group (-CH₂Br).

  • H-b: The two protons at the C4 position of the cyclobutane ring.

  • H-c: The two protons at the C3 position of the cyclobutane ring.

Table 1: Predicted ¹H NMR Data for 1-(bromomethyl)-2,2-difluorocyclobutane

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-a (-CH₂Br)3.5 - 3.7Singlet (or very narrow triplet due to long-range coupling)⁴JHF ≈ 1-3 Hz2H
H-b (-CH₂-CF₂)2.4 - 2.8Triplet of Triplets (tt)³JHH ≈ 7-10 Hz, ³JHF ≈ 15-20 Hz2H
H-c (-CH₂-CH-CH₂Br)2.0 - 2.4Multiplet (quintet or complex multiplet)³JHH ≈ 7-10 Hz2H

In-Depth Analysis of the Predicted Spectrum

The Bromomethyl Protons (H-a)

The -CH₂Br protons are expected to appear as the most downfield signal among the aliphatic protons, typically in the range of 3.4–4.7 ppm.[1] The strong electron-withdrawing effect of the bromine atom deshields these protons, shifting their resonance to a higher frequency.[2] In this specific molecule, the absence of adjacent protons would suggest a singlet. However, long-range coupling to the two fluorine atoms over four bonds (⁴JHF) is possible and may result in a very finely split triplet. The magnitude of such long-range H-F coupling is typically small, on the order of 1-3 Hz.[3]

The Cyclobutane Protons Adjacent to the CF₂ Group (H-b)

The protons at the C4 position are adjacent to both the C3 methylene group and the C2 difluoro-substituted carbon. Their chemical shift will be downfield relative to unsubstituted cyclobutane (which resonates around 1.96 ppm) due to the influence of the electronegative fluorine atoms.[2][4]

The multiplicity of this signal is predicted to be a "triplet of triplets" (tt). This arises from:

  • Vicinal H-H Coupling (³JHH): Coupling to the two adjacent H-c protons will split the H-b signal into a triplet (following the n+1 rule, where n=2).[5]

  • Vicinal H-F Coupling (³JHF): Coupling to the two geminal fluorine atoms will further split each of these triplet peaks into another triplet. Vicinal H-F coupling constants in saturated systems are typically in the range of 2-15 Hz, but can be larger.[6]

The Cyclobutane Protons at the C3 Position (H-c)

These protons are situated between the C4 methylene group (H-b) and the C1 carbon bearing the bromomethyl group. They will experience coupling to both the two H-b protons and the two H-a protons (if there is any significant coupling). Assuming coupling primarily to the four adjacent H-b and the methine proton at C1, we would expect a complex multiplet. A simplified prediction would be a quintet, arising from coupling to the four neighboring protons (two H-b and two on the adjacent carbon).

Comparative Analysis: The Impact of Fluorination

To truly appreciate the influence of the gem-difluoro group on the ¹H NMR spectrum, it is instructive to compare our predicted spectrum with the known data for 1-(bromomethyl)cyclobutane.[7][8]

Table 2: Comparison of ¹H NMR Data

Feature1-(bromomethyl)cyclobutane (Experimental/Typical)1-(bromomethyl)-2,2-difluorocyclobutane (Predicted)Key Differences and Rationale
-CH₂Br Protons ~3.4 ppm, Doublet~3.5 - 3.7 ppm, Singlet/Narrow TripletIn the non-fluorinated analog, these protons are coupled to the adjacent methine proton on the ring, resulting in a doublet. In the difluoro compound, this methine proton is replaced by a quaternary carbon, removing the vicinal H-H coupling. A slight downfield shift may be observed due to the overall increased electron-withdrawing nature of the substituted ring.
Ring Protons Complex multiplets ~1.7-2.5 ppmTwo distinct multiplets: H-b (~2.4-2.8 ppm) and H-c (~2.0-2.4 ppm)The gem-difluoro group breaks the symmetry of the ring protons, leading to more distinct signals. The H-b protons are significantly deshielded by the adjacent fluorine atoms.
Splitting Patterns Dominated by H-H couplingComplex patterns due to both H-H and H-F coupling. The H-b signal as a triplet of triplets is a key diagnostic feature.The presence of fluorine introduces new coupling interactions that are absent in the non-fluorinated compound.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol suitable for a compound like 1-(bromomethyl)-2,2-difluorocyclobutane.

1. Sample Preparation a. Weigh approximately 5-10 mg of the sample into a clean, dry vial. b. Add ~0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm.[9] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm. d. Agitate the vial gently to ensure the sample is fully dissolved. e. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition a. Insert the NMR tube into the spectrometer's probe. b. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity. c. Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply baseline correction to obtain a flat baseline across the spectrum. d. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. e. Integrate the signals to determine the relative number of protons for each resonance. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing the Analysis Workflow

The logical progression of NMR spectral analysis can be visualized as follows:

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire FID (1H Spectrum) Transfer->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Assign Assign Structure Calibrate->Assign

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Visualizing Spin-Spin Coupling

The coupling network in 1-(bromomethyl)-2,2-difluorocyclobutane is a key to its structural identification.

Caption: Spin-spin coupling network in 1-(bromomethyl)-2,2-difluorocyclobutane.

Conclusion

The ¹H NMR spectrum of 1-(bromomethyl)-2,2-difluorocyclobutane is rich with structural information that can be decisively interpreted through a systematic analysis of chemical shifts and coupling patterns. The introduction of the gem-difluoro group significantly alters the spectrum compared to its non-fluorinated counterpart, most notably by deshielding adjacent protons and introducing complex splitting patterns through H-F coupling. The predicted "triplet of triplets" for the protons at the C4 position serves as a particularly strong diagnostic signal for this structural motif. By understanding the underlying principles and employing the comparative approach outlined in this guide, researchers can confidently leverage ¹H NMR spectroscopy for the unambiguous structural elucidation of complex fluorinated molecules, a critical step in the advancement of drug discovery and development programs.

References

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A Senior Application Scientist's Guide to Enhancing Metabolic Stability: A Comparative Analysis of 2,2-Difluorocyclobutane and Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A molecule's journey through the body is fraught with metabolic challenges, primarily orchestrated by hepatic enzymes that can prematurely terminate its therapeutic action. Consequently, designing molecules with inherent metabolic stability is a cornerstone of successful lead optimization.

This guide provides an in-depth comparison of the metabolic stability of cyclobutane-containing compounds versus their 2,2-difluorocyclobutane counterparts. We will explore the mechanistic underpinnings of their metabolic fates, present a robust experimental protocol for their head-to-head evaluation, and provide data-driven insights to inform rational drug design.

The Cyclobutane Moiety: A Versatile Scaffold with a Metabolic Achilles' Heel

The cyclobutane ring is a valuable structural motif in medicinal chemistry. Its rigid, puckered three-dimensional structure makes it an attractive bioisosteric replacement for gem-dimethyl groups, alkenes, and even aromatic rings, often leading to improved potency, selectivity, and physicochemical properties.[1][2][3] The incorporation of such a small aliphatic ring can increase the fraction of sp³-hybridized carbons, a characteristic often associated with higher clinical success rates.[3]

However, like many aliphatic carbocycles, the cyclobutane ring is susceptible to metabolic degradation. The primary pathway for this breakdown is oxidative metabolism, a process largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4][5][6]

The Mechanism of CYP-Mediated Oxidation:

The process begins with the activation of molecular oxygen by the heme iron center of a CYP enzyme, generating a highly reactive iron-oxo species known as Compound I.[7][8] This potent oxidant can abstract a hydrogen atom from a C-H bond on the cyclobutane ring, creating a transient carbon radical. In a rapid subsequent step, termed "oxygen rebound," a hydroxyl group is transferred from the enzyme to the radical, yielding a hydroxylated metabolite.[8][9] This oxidation often represents a major clearance pathway, potentially leading to a short in vivo half-life and reduced drug exposure.[1]

cluster_0 Metabolic Oxidation of Cyclobutane A Cyclobutane Analog (Parent Drug) B Cytochrome P450 (CYP Enzyme) A->B Substrate Binding C [Carbon Radical Intermediate] B->C H• Abstraction by FeO³⁺ (Compound I) D Hydroxylated Metabolite (Cleared from Body) C->D Oxygen Rebound (+ •OH)

Caption: CYP-mediated oxidation pathway of a cyclobutane-containing compound.

The 2,2-Difluorocyclobutane Solution: A Metabolic Shield

To counteract this metabolic liability, medicinal chemists employ various strategies, with selective fluorination being one of the most powerful and widely adopted.[10][11][12][13] The introduction of a gem-difluoro (CF₂) group at a metabolically susceptible position on the cyclobutane ring can act as a highly effective "metabolic shield."[14][15]

The enhanced stability of 2,2-difluorocyclobutane analogs stems from two primary mechanistic principles:

  • Metabolic Site Blocking: The most direct effect is the replacement of two C-H bonds at a specific carbon atom with two C-F bonds. Since hydrogen atom abstraction is the requisite first step for oxidation at this position, the CF₂ group physically blocks the reaction from occurring.[16]

  • Electronic Deactivation: Fluorine is the most electronegative element. The two fluorine atoms exert a powerful electron-withdrawing inductive effect on the neighboring C-C and C-H bonds. This effect strengthens the adjacent C-H bonds, raising the energy barrier for hydrogen abstraction by CYP enzymes and rendering the entire ring less susceptible to oxidation.[16][17]

This strategic fluorination often results in a significant reduction in the rate of metabolic clearance, leading to a longer half-life and improved oral bioavailability.[18][19][20]

cluster_1 Metabolic Blocking by gem-Difluorination A 2,2-Difluorocyclobutane Analog B Cytochrome P450 (CYP Enzyme) A->B Substrate Binding C Oxidation Blocked (No available C-H bonds) B->C H• Abstraction Prevented by CF₂ Group D Increased Metabolic Stability (Parent Drug Persists) C->D Reduced Clearance

Caption: The gem-difluoro group shields the cyclobutane ring from CYP-mediated oxidation.

Experimental Validation: Liver Microsomal Stability Assay

Theoretical advantages must be confirmed with empirical data. The in vitro Liver Microsomal Stability Assay is a standard, high-throughput method used in early drug discovery to assess a compound's susceptibility to metabolism by Phase I enzymes like CYPs.[4][21] This assay measures the rate at which a parent compound disappears over time when incubated with liver microsomes, which are subcellular fractions rich in metabolizing enzymes.[5][22]

Step-by-Step Experimental Protocol

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (Clint) of a cyclobutane analog and its 2,2-difluorocyclobutane counterpart.

Materials:

  • Cryopreserved liver microsomes (e.g., human, rat)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]

  • Test Compounds (Cyclobutane and 2,2-Difluorocyclobutane analogs, 10 mM stock in DMSO)

  • Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • Quenching Solution (Acetonitrile with an internal standard)

  • Incubator (37°C), 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in buffer (e.g., to a final protein concentration of 0.5 mg/mL). Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation Mixture: In a 96-well plate, add the microsomal suspension to wells containing the test compounds (final concentration typically 1 µM). Include wells for control compounds and a "time-zero" sample.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells except the negative control (time-zero) wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of cold quenching solution. The quenching solution serves to terminate enzymatic activity and precipitate proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the resulting line equals the elimination rate constant (-k).

  • Half-life (t½) is calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) [5][23]

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Data Summary: A Comparative Performance Analysis

The following table summarizes representative data from a liver microsomal stability assay comparing a hypothetical parent drug containing a cyclobutane ring with its 2,2-difluorinated analog.

Compound IDMoietyHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
LEAD-001 Cyclobutane18192.5Moderate to High Clearance
LEAD-001-F2 2,2-Difluorocyclobutane> 120< 28.9Low Clearance

Interpretation of Results:

The data clearly demonstrates the profound impact of gem-difluorination. The parent cyclobutane analog, LEAD-001 , is metabolized relatively quickly, as shown by its short half-life and high intrinsic clearance value. In stark contrast, the 2,2-difluorocyclobutane analog, LEAD-001-F2 , exhibits significantly greater stability, with a half-life exceeding the duration of the experiment and a correspondingly low clearance value. This result strongly supports the hypothesis that the CF₂ group effectively shields the molecule from CYP-mediated metabolism.

Conclusion and Field-Proven Insights

The strategic incorporation of a 2,2-difluorocyclobutane moiety is a validated and highly effective tactic for enhancing the metabolic stability of drug candidates. By mechanistically blocking and electronically deactivating sites of oxidative metabolism, this small structural modification can dramatically improve a compound's pharmacokinetic profile, leading to a longer half-life and potentially greater in vivo efficacy.

As Senior Application Scientists, we must emphasize that while this strategy is broadly successful, its impact is context-dependent and must be empirically verified for each chemical series.[24] The conformational and electronic perturbations introduced by fluorine can occasionally alter target binding or other properties in unforeseen ways. Therefore, the robust and self-validating experimental protocols outlined in this guide are essential for making informed decisions during the lead optimization process. By integrating this powerful bioisosteric replacement into your design strategy and validating its effects with rigorous in vitro assays, you can significantly increase the probability of advancing compounds with superior drug-like properties.

References

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

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  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Retrieved from [Link]

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  • Tzanova, T., et al. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. Available at: [Link]

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  • Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(bromomethyl)-1,1-difluorocyclobutane: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 2-(bromomethyl)-1,1-difluorocyclobutane (CAS No. 1252934-30-7 for the 3-isomer).[1] As a reactive brominated and fluorinated aliphatic carbocycle, this reagent is a valuable building block in medicinal chemistry and drug development.[1] However, its utility is matched by its potential hazards. This guide is designed to provide you, the research professional, with the immediate, essential safety and logistical information needed to handle this compound with confidence and precision. We will move beyond a simple checklist to explain the causality behind each safety protocol, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. For the related isomer, 3-(bromomethyl)-1,1-difluorocyclobutane, the hazards are clearly defined and should be conservatively applied to the 2-isomer in the absence of specific data.

GHS Hazard Profile (based on 3-(bromomethyl)-1,1-difluorocyclobutane): [1]

  • Pictogram:

    • GHS07: Harmful/Irritant

  • Signal Word: Warning[1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

From an experiential standpoint, compounds containing a bromomethyl group are often lachrymators (tear-inducing agents) and should be treated as corrosive and potentially toxic.[2][3][4] The presence of geminal difluorination on the cyclobutane ring adds to its chemical reactivity and potential for metabolic byproducts of unknown toxicity. Therefore, we must treat this compound with a high degree of caution.

The Hierarchy of Controls: Engineering Controls First

Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls.

  • Chemical Fume Hood: All handling of 2-(bromomethyl)-1,1-difluorocyclobutane, from weighing and transferring to running reactions and workups, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and provides a physical barrier against splashes.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Barrier

Proper PPE selection is critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection
Routine Handling (<10g) ANSI Z87.1-compliant safety goggles.[6]Double-gloving: Nitrile inner glove, with a heavier nitrile or neoprene outer glove.[7]Flame-resistant lab coat, fully buttoned with sleeves rolled down; long pants; closed-toe shoes.[6]
Large-Scale (>10g) or Splash Risk Safety goggles and a full-face shield.[7]Heavier, chemical-resistant gloves (e.g., Butyl rubber, Viton) over an inner nitrile glove.[6][8]Chemical-resistant apron over a flame-resistant lab coat; long pants; closed-toe shoes.[6]
Eye and Face Protection

Standard prescription glasses or safety glasses are insufficient.[6] You must wear fully sealing chemical splash goggles to protect against splashes and vapors.[7] For larger-scale operations where the risk of a significant splash is higher, a full-face shield must be worn in addition to goggles.[7]

Hand Protection: The Critical Interface

Your hands are most likely to come into direct contact with the chemical.[7]

  • Glove Selection: Not all gloves are created equal. Latex gloves offer poor protection against most organic solvents and should never be used.[7] Nitrile gloves provide adequate protection for incidental contact but can be permeable to halogenated hydrocarbons with prolonged exposure.

    • Why Double-Gloving? The practice of wearing two pairs of gloves provides a critical safety buffer. Should the outer glove be compromised or contaminated, the inner glove remains as a barrier while you retreat to a safe area to change the outer glove. This also allows for the clean removal of the outer glove after initial handling, minimizing cross-contamination.

  • Glove Inspection: Always inspect gloves for tears or pinholes before use. Change them immediately if contamination is suspected, and always after a work session is complete. Do not wash and reuse disposable gloves.[7]

Body Protection

A flame-resistant lab coat is mandatory.[6] It should be fully buttoned to protect your torso. Always wear clothing that covers your legs and closed-toe shoes to protect against spills. For procedures involving larger volumes, a chemical-resistant apron provides an additional layer of protection.[6]

Standard Operating Protocol: A Step-by-Step Guide

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Assemble all necessary equipment (glassware, stir bars, reagents, waste containers) inside the hood.

    • Don all required PPE as outlined in the table above.

  • Handling and Transfer:

    • When handling the primary container, do so slowly and deliberately to avoid splashes.

    • Use a syringe or cannula for liquid transfers. If pouring, do so slowly down a glass rod to prevent splashing.

    • Keep the container tightly sealed when not in use.[9]

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood.

    • Close all waste containers securely.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first the outer gloves, then the apron (if used), face shield, lab coat, goggles, and finally the inner gloves.

    • Wash hands thoroughly with soap and water immediately after removing PPE.[9]

Emergency Procedures: Plan for the Unexpected

Spill Response

Immediate and correct action is crucial. The response depends on the scale of the spill.

SpillResponse

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.[9]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit. Do not use combustible materials like paper towels.[9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a container with a lid.[10]

    • Label the container as "Hazardous Waste" with the chemical name.

    • Decontaminate the area with soap and water.[10]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately and alert others.[9][10]

    • If safe to do so, close the doors to the affected area to contain vapors.[10]

    • Call emergency responders (911) and your institution's Environmental Health & Safety (EH&S) department.[10]

    • Do not attempt to clean up a large spill yourself.[9]

Personnel Exposure

Rapid decontamination is the key to minimizing injury.[9]

Exposure Route Immediate First Aid Protocol
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][5]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5][11] Seek immediate medical attention.
Inhalation Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[5]

Waste Disposal: A Critical Final Step

Improper disposal of halogenated compounds poses a significant environmental and safety risk.

  • Segregation is Key: Halogenated organic waste must be collected in a dedicated "Halogenated Waste" container, separate from non-halogenated waste.[12][13][14] This is because the disposal methods differ; halogenated waste typically requires high-temperature incineration, which is more costly and specialized.[14][15]

  • Waste Containers:

    • Liquid Waste: Collect all liquid waste containing 2-(bromomethyl)-1,1-difluorocyclobutane in a designated, leak-proof container with a screw-top cap.[12][14] The container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list the chemical constituents.[12]

    • Solid Waste: All contaminated solid materials (gloves, absorbent pads, silica gel) must be collected in a separate, clearly labeled solid hazardous waste container.[9]

  • Disposal Procedure: Follow your institution's guidelines for hazardous waste pickup. Never pour organic substances down the drain.[13]

By integrating these protocols into your daily workflow, you build a system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon understanding the rationale behind them. Handle 2-(bromomethyl)-1,1-difluorocyclobutane with the respect it demands, and you can harness its synthetic potential safely and effectively.

References

  • Chemical Spill | Division of Research Safety - University of Illinois. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. (2016). Retrieved from [Link]

  • Bromine Safety Handbook - Indian Chemical Council (ICC). (2019, March 18). Retrieved from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved from [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved from [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • 2-(bromomethyl)-1,1-difluorocyclobutane (C5H7BrF2) - PubChemLite. (n.d.). Retrieved from [Link]

  • PPE, Safety Equipment & Hygiene. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, May 9). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2023, October 19). Retrieved from [Link]

  • Bromocyclobutane - SAFETY DATA SHEET. (2009, September 26). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.